Erysotramidine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2R,13bS)-2,11,12-trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-22-14-5-4-13-9-18(21)20-7-6-12-8-16(23-2)17(24-3)10-15(12)19(13,20)11-14/h4-5,8-10,14H,6-7,11H2,1-3H3/t14-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDDBHVKKYSXKU-LIRRHRJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C(=CC(=O)N2CCC4=CC(=C(C=C34)OC)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CC(=O)N2CCC4=CC(=C(C=C34)OC)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Elucidating the Molecular Architecture of Erysotramidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core analytical techniques employed in the structural elucidation of erysotramidine, a tetracyclic spiroamine Erythrina alkaloid. Found in various species of the Erythrina genus, the determination of this compound's complex molecular framework has been a subject of significant scientific endeavor, relying on a combination of sophisticated spectroscopic and crystallographic methods. This document details the pivotal role of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography in piecing together the atomic connectivity and stereochemistry of this natural product.
Core Spectroscopic and Crystallographic Techniques
The structural determination of this compound, like many complex natural products, is not reliant on a single technique but rather the synergistic interpretation of data from multiple analytical platforms. The primary methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the backbone of the structural analysis, offering detailed insights into the carbon-hydrogen framework. 1D NMR (¹H and ¹³C) experiments reveal the chemical environment of individual protons and carbons, while 2D NMR experiments (COSY, HSQC, HMBC, NOESY) establish connectivity and spatial relationships between atoms.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, crucial for deducing the molecular formula. Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecule, and the resulting fragmentation patterns offer valuable clues about the structural motifs present.
-
X-ray Crystallography: Offers the most definitive three-dimensional structural information. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, the precise spatial arrangement of every atom in the molecule can be determined, unequivocally establishing its absolute stereochemistry.
Data Presentation: Spectroscopic and Physicochemical Properties
Quantitative data is essential for the verification and replication of structural elucidation studies. The following tables summarize the key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₁NO₄ |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | (2R,13bS)-2,11,12-trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one |
| CAS Number | 52358-58-4 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ) in ppm |
| 1 | 125.7 |
| 2 | 128.9 |
| 3 | 76.8 |
| 3a | 48.7 |
| 4 | 56.9 |
| 5 | 71.5 |
| 6 | 140.4 |
| 7 | 125.7 |
| 8 | 170.0 (C=O) |
| 10 | 157.4 |
| 11 | 155.4 |
| 12 | 119.6 |
| 13 | 136.9 |
| 14 | 119.6 |
| 15 | 152.4 |
| 16 | 149.9 |
| 17 | 136.9 |
| OMe-15 | 55.9 |
| OMe-16 | 55.9 |
Note: The complete assignment of all proton and carbon signals requires a full suite of 2D NMR data, and some assignments may vary slightly depending on the solvent and instrument used.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of scientific findings. The following sections outline the general experimental protocols for the key techniques used in the structure elucidation of this compound.
Isolation of this compound
This compound is typically isolated from the seeds, leaves, or bark of Erythrina species. A general procedure is as follows:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, often using a Soxhlet apparatus for exhaustive extraction.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other classes of compounds. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloids, making them water-soluble. The aqueous layer is then washed with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic compounds.
-
Basification and Re-extraction: The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10), deprotonating the alkaloids and making them soluble in organic solvents. The alkaloids are then extracted back into an organic solvent such as dichloromethane or chloroform.
-
Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to one or more chromatographic techniques for purification. This typically involves column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.
NMR Spectroscopy
NMR spectra are typically recorded on high-field spectrometers (e.g., 400-600 MHz for ¹H).
-
Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1D NMR (¹H and ¹³C): Standard pulse programs are used to acquire ¹H and ¹³C{¹H} spectra. These provide information on the number and types of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing information about the stereochemistry and conformation of the molecule.
-
Mass Spectrometry
High-resolution mass spectrometry is typically performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer.
-
Ionization: The molecule is ionized, typically by protonation to form [M+H]⁺.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy to determine the elemental composition.
-
Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides structural information. For Erythrina alkaloids, common fragmentation pathways involve the loss of substituents and cleavages of the tetracyclic ring system.
X-ray Crystallography
This technique requires a high-quality single crystal of the compound.
-
Crystallization: Single crystals of this compound are grown from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods, and the structural model is refined to best fit the experimental data.
Conclusion
The structural elucidation of this compound is a classic example of the power of modern analytical chemistry. Through the combined application of NMR spectroscopy, mass spectrometry, and X-ray crystallography, the intricate three-dimensional structure of this biologically active natural product has been unequivocally established. The detailed experimental protocols and tabulated data presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, facilitating further investigation into the synthesis and therapeutic potential of this compound and related alkaloids.
The Unveiling of Erysotramidine's Biosynthetic Blueprint in Erythrina Species: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – November 18, 2025 – The intricate biosynthetic pathway of erysotramidine, a prominent tetracyclic spiroamine alkaloid found in Erythrina species, is a subject of intense scientific scrutiny due to its potential pharmacological applications. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, amalgamating data from transcriptomic analyses, isotopic labeling studies, and metabolite profiling. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this complex metabolic route.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound, a member of the Erythrina alkaloids, is believed to originate from the benzylisoquinoline alkaloid (BIA) pathway. The journey begins with the amino acid L-tyrosine, which undergoes a series of enzymatic transformations to form the key intermediate (S)-norreticuline. This precursor then enters a specialized branch leading to the characteristic erythrinane skeleton.
A pivotal study combining transcriptome analysis and metabolite profiling of Erythrina velutina has identified 24 candidate genes potentially involved in the biosynthesis of Erythrina alkaloids[1][2][3]. Isotopic labeling experiments have been instrumental in elucidating the pathway, confirming that (S)-coclaurine and (S)-norreticuline are direct precursors to these alkaloids, while ruling out the involvement of a symmetrical diphenoquinone-type intermediate[4]. The proposed pathway from (S)-norreticuline to this compound is outlined below.
Caption: Putative biosynthetic pathway of this compound from L-tyrosine.
Key Intermediates and Candidate Enzymes
While the complete enzymatic cascade from (S)-norreticuline to this compound is yet to be fully elucidated, several key intermediates and candidate enzymes have been proposed based on transcriptomic and metabolic data[1][2][3].
| Precursor/Intermediate | Candidate Enzyme(s) | Putative Function | Reference |
| (S)-Norreticuline | Cytochrome P450 monooxygenases | Oxidative coupling to form the spirocyclic core | [1][2] |
| Erysodienone | Reductases | Reduction of the dienone system | [1][2] |
| Erythratinone | Methyltransferases | Methylation to form this compound | [1][2] |
Table 1: Key Precursors, Intermediates, and Candidate Enzymes in this compound Biosynthesis.
Experimental Protocols
Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the metabolic fate of precursors. In the context of Erythrina alkaloid biosynthesis, feeding experiments with radioactively and ¹³C-labeled precursors have been crucial.
General Protocol for Isotopic Labeling in Erythrina Species:
-
Precursor Synthesis: Synthesize labeled precursors, such as [1-¹³C]-(S)-norreticuline.
-
Plant Material: Utilize fruit wall tissue of Erythrina crista-galli, which has been identified as a major site of alkaloid biosynthesis[4].
-
Precursor Application: Develop a precursor application system to administer the labeled compounds to the plant tissue.
-
Incubation: Incubate the tissue for a defined period to allow for metabolic conversion.
-
Extraction: Extract the alkaloids from the plant tissue using standard methods (e.g., methanol extraction followed by acid-base partitioning).
-
Analysis: Analyze the labeled products using techniques such as Thin Layer Chromatography (TLC), autoradiography (for radioactive labels), and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for stable isotopes[4].
Caption: General workflow for isotopic labeling experiments.
Transcriptome Analysis and Candidate Gene Identification
Transcriptome analysis of different tissues (e.g., seeds and leaves) of Erythrina species provides a snapshot of the genes being actively expressed, allowing for the identification of candidate genes involved in specific metabolic pathways.
Workflow for Transcriptome Analysis:
-
RNA Extraction: Isolate total RNA from the tissues of interest.
-
Library Preparation: Construct cDNA libraries for next-generation sequencing (NGS).
-
Sequencing: Perform high-throughput sequencing of the cDNA libraries.
-
De Novo Assembly: Assemble the sequencing reads to reconstruct the transcriptome.
-
Gene Annotation: Annotate the assembled transcripts by comparing them against public databases to predict their functions.
-
Differential Expression Analysis: Compare gene expression levels between different tissues or conditions to identify genes that are co-expressed with known pathway genes or are highly expressed in alkaloid-accumulating tissues.
-
Candidate Gene Selection: Select candidate genes based on their predicted function and expression patterns.
Caption: Workflow for identifying candidate biosynthetic genes.
Metabolite Profiling
Metabolite profiling using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the identification and quantification of a wide range of metabolites, including alkaloids and their precursors, in different plant tissues.
General Protocol for LC-MS based Metabolite Profiling:
-
Sample Preparation: Extract metabolites from finely ground plant material using a suitable solvent (e.g., methanol).
-
Chromatographic Separation: Separate the metabolites using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a suitable column (e.g., C18).
-
Mass Spectrometry Detection: Detect and identify the separated metabolites using a mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF).
-
Data Analysis: Process the raw data to identify and quantify the metabolites of interest. This may involve comparing fragmentation patterns with spectral libraries and using internal standards for quantification.
Future Directions
While significant progress has been made, the complete elucidation of the this compound biosynthetic pathway requires further research. The functional characterization of the 24 candidate genes identified through transcriptome analysis is a critical next step. This can be achieved through heterologous expression of the genes in a suitable host (e.g., yeast or E. coli) followed by in vitro enzyme assays to determine their specific catalytic activities. Furthermore, quantitative studies, including enzyme kinetics and metabolite flux analysis, will be essential to understand the regulation and efficiency of the pathway. The development of a robust gene silencing or editing system for Erythrina species would also be invaluable for in vivo functional genomics studies.
This technical guide serves as a foundational resource for researchers embarking on the exciting journey of unraveling the molecular intricacies of this compound biosynthesis. The knowledge gained from these endeavors will not only advance our understanding of plant specialized metabolism but also pave the way for the biotechnological production of this and other valuable Erythrina alkaloids.
References
- 1. Erythrina velutina Willd. alkaloids: Piecing biosynthesis together from transcriptome analysis and metabolite profiling of seeds and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Erythrina velutina Willd. alkaloids: Piecing biosynthesis together from transcriptome analysis and metabolite profiling of seeds and leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Initial Pharmacological Screening of Erysotramidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erysotramidine, a member of the diverse family of Erythrina alkaloids, presents a compelling scaffold for pharmacological investigation. While extensive research has focused on the synthesis of this complex molecule, a comprehensive understanding of its biological activities remains in its nascent stages. This technical guide consolidates the available preclinical data on the pharmacological screening of this compound, with a primary focus on its established antimicrobial properties. Furthermore, it explores potential therapeutic avenues, including acetylcholinesterase inhibition, central nervous system modulation, and anti-inflammatory effects, based on the known bioactivities of the broader class of Erythrina alkaloids. This document provides detailed experimental protocols, quantitative data where available, and conceptual frameworks for future research to facilitate the advancement of this compound from a synthetic achievement to a potential therapeutic lead.
Introduction
The Erythrina genus of plants is a rich source of structurally unique alkaloids, which have been historically utilized in traditional medicine for their sedative, anticonvulsant, and tranquilizing effects. This compound, a tetracyclic spiroamine alkaloid, is a representative member of this family.[1] While significant efforts in the scientific community have been directed towards the elegant total synthesis of this compound, its pharmacological profile is not yet well-defined.[2][3] This guide aims to bridge this gap by providing a detailed overview of the initial pharmacological screening of this compound, presenting the existing data and outlining methodologies for further investigation.
Antimicrobial Activity of this compound
The most definitive pharmacological data for this compound to date lies in its antimicrobial activity. A study evaluating a panel of Erythrina alkaloids demonstrated that this compound exhibits inhibitory effects against various bacterial and fungal strains.[4]
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) in µg/mL.[4]
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 50-100 |
| Shigella sonnei | Gram-negative Bacteria | 50-100 |
| Staphylococcus aureus | Gram-positive Bacteria | 50-100 |
| Candida krusei | Fungus | 50-100 |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms.[4]
Experimental Protocol: Broth Microdilution Assay
The following protocol outlines the methodology used to determine the MIC values presented in Table 1.[4]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Microbial cultures (standardized to 0.5 McFarland standard)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well microtiter plates.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of this compound in which no turbidity (visible growth) is observed. This can be confirmed by measuring the optical density at 600 nm.
Broth microdilution workflow for MIC determination.
Potential Pharmacological Activities of this compound
While direct experimental evidence for this compound is limited, the well-documented bioactivities of other Erythrina alkaloids suggest several promising avenues for future investigation.[1][5][6]
Acetylcholinesterase Inhibition
Several Erythrina alkaloids have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease.[7] A computational study screened a library of 143 Erythrina alkaloids for their binding affinity to human AChE.[7] Although this compound was not the top candidate in this virtual screen, its structural similarity to other active alkaloids warrants experimental validation.
Proposed Experimental Protocol: Ellman's Assay
Objective: To quantify the AChE inhibitory activity of this compound.
Principle: This colorimetric assay measures the activity of AChE by the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylcholine hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
This compound
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microtiter plate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, combine AChE, DTNB, and varying concentrations of this compound in phosphate buffer.
-
Pre-incubation: Incubate the mixture for 15 minutes at 25°C.
-
Initiation of Reaction: Add the substrate, ATCI, to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. The concentration of this compound that inhibits 50% of AChE activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Hypothetical inhibition of AChE by this compound.
Central Nervous System (CNS) Effects
Extracts from Erythrina species have been traditionally used for their anxiolytic, sedative, and anticonvulsant properties.[1] These effects are thought to be mediated by the alkaloid content. While specific studies on this compound are lacking, its core structure suggests it may possess similar CNS activities.
Proposed Experimental Protocols:
-
Anxiolytic Activity: Elevated plus-maze test in rodents.
-
Sedative Activity: Spontaneous locomotor activity and potentiation of pentobarbital-induced sleep.
-
Anticonvulsant Activity: Pentylenetetrazol (PTZ) or maximal electroshock (MES)-induced seizure models in rodents.
Anti-inflammatory Activity
Some Erythrina alkaloids have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory signaling pathways.[8] The anti-inflammatory potential of this compound remains to be elucidated.
Proposed Experimental Protocol: Lipopolysaccharide (LPS)-induced Inflammation in Macrophages
Objective: To assess the in vitro anti-inflammatory effects of this compound.
Procedure:
-
Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL).
-
Incubation: Incubate for 24 hours.
-
Analysis:
-
Nitric Oxide (NO) Production: Measure nitrite levels in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Levels: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA.
-
Conclusion and Future Directions
The initial pharmacological screening of this compound has revealed definitive antimicrobial activity, providing a solid foundation for further investigation in this area. The broader pharmacological context of Erythrina alkaloids strongly suggests that this compound may also possess valuable activities as an acetylcholinesterase inhibitor, a modulator of the central nervous system, and an anti-inflammatory agent. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of these potential therapeutic properties. Future research should focus on conducting these in vitro and in vivo assays to build a comprehensive pharmacological profile of this compound, which will be crucial for determining its potential as a novel drug candidate.
Logical workflow for this compound screening.
References
- 1. Erythrina alkaloids - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient formal total synthesis of the erythrina alkaloid (+)-erysotramidine, using a domino process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Evaluation of Erythrinan Alkaloids from Erythrina cristagalli L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Update of Erythrinan Alkaloids and Their Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virtual Screening, Toxicity Evaluation and Pharmacokinetics of Erythrina Alkaloids as Acetylcholinesterase Inhibitor Candidates from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promising Antioxidant Activity of Erythrina Genus: An Alternative Treatment for Inflammatory Pain? - PMC [pmc.ncbi.nlm.nih.gov]
Erysotramidine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erysotramidine is a tetracyclic spiroamine alkaloid belonging to the Erythrina alkaloid class.[1] These compounds are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological activities. The document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a secondary metabolite found in various species of the genus Erythrina, which belongs to the Fabaceae family.[1] These plants are predominantly distributed in tropical and subtropical regions.[1] While Erythrina alkaloids can be found in various parts of the plant, they are most concentrated in the seeds and bark.
Table 1: Natural Sources of this compound
| Plant Species | Part of Plant | Reference(s) |
| Erythrina crista-galli | Stem Bark | [2] |
| Erythrina latissima | Seeds | |
| Erythrina leptorhiza | Not specified | [3] |
| Erythrina oaxacana | Not specified | [3] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves an initial extraction followed by chromatographic purification. The following protocol is a representative methodology based on established procedures for the isolation of Erythrina alkaloids.
Experimental Protocol: Extraction
-
Plant Material Preparation: Air-dry the plant material (e.g., stem bark of Erythrina crista-galli) at room temperature and grind it into a fine powder.
-
Methanol Extraction: Macerate the powdered plant material with methanol (MeOH) at room temperature with periodic shaking for 72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Acid-Base Extraction:
-
Suspend the crude methanol extract in a 3% aqueous solution of hydrochloric acid (HCl).
-
Partition the acidic solution with diethyl ether to remove neutral and acidic compounds. Discard the ether layer.
-
Adjust the pH of the aqueous layer to approximately 9-10 with a base (e.g., ammonium hydroxide or sodium carbonate).
-
Extract the basified aqueous solution exhaustively with a suitable organic solvent such as chloroform or a mixture of chloroform and methanol.
-
Combine the organic layers and concentrate under reduced pressure to yield the crude alkaloid fraction.
-
Experimental Protocol: Chromatographic Purification
The crude alkaloid fraction is a complex mixture and requires further purification using chromatographic techniques to isolate this compound.
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis: Combine fractions containing compounds with similar TLC profiles. Fractions showing the presence of this compound are pooled for further purification.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient system of acetonitrile and water, often with a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Injection: Dissolve the semi-purified fraction from the silica gel column in the initial mobile phase and inject it into the preparative HPLC system.
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm and 280 nm).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Final Processing: Concentrate the collected fraction under reduced pressure to remove the mobile phase and obtain pure this compound.
-
Structure Elucidation
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the chemical structure.
Biological Activity of this compound
This compound, along with other Erythrina alkaloids, has been reported to exhibit a range of biological activities, with antimicrobial effects being a notable property.
Antimicrobial Activity
Studies have shown that this compound possesses inhibitory activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) is a common measure of this activity.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 50-100 | [4] |
| Shigella sonnei | Gram-negative Bacteria | 50-100 | [4] |
| Candida krusei | Fungus | 50-100 | [4] |
Visualizations
Proposed Biosynthetic Pathway of Erythrina Alkaloids
While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, understanding its biosynthesis provides context for its chemical structure and potential biological interactions. The proposed pathway involves the oxidative coupling of (S)-norreticuline.
Caption: Proposed biosynthetic pathway of Erythrina alkaloids.
General Workflow for Isolation of this compound
The following diagram illustrates the general experimental workflow for the isolation of this compound from its natural source.
Caption: General experimental workflow for the isolation of this compound.
Conceptual Mechanism of Antimicrobial Action
The precise molecular mechanism of this compound's antimicrobial activity is an area of ongoing research. However, a common mechanism for antimicrobial alkaloids involves the disruption of the bacterial cell membrane.
Caption: Conceptual diagram of a potential antimicrobial mechanism of action.
Future Directions
While the natural sources and a general isolation strategy for this compound are established, further research is needed to fully elucidate its pharmacological potential. Key areas for future investigation include:
-
Optimization of Isolation Protocols: Development of more efficient and scalable purification methods.
-
Mechanism of Action Studies: Identification of the specific molecular targets and signaling pathways modulated by this compound to understand its antimicrobial and potential neurological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify key structural features for its activity and to develop more potent and selective compounds.
-
In Vivo Efficacy and Safety: Preclinical studies to evaluate the therapeutic potential and safety profile of this compound in animal models.
This technical guide provides a solid foundation for researchers and professionals to build upon in their exploration of this compound and its potential applications in medicine and drug discovery.
References
- 1. Interaction of catecholamine-derived alkaloids with central neurotransmitter receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. Antimicrobial Evaluation of Erythrinan Alkaloids from Erythrina cristagalli L - PubMed [pubmed.ncbi.nlm.nih.gov]
Erysotramidine: A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erysotramidine, a member of the diverse Erythrina alkaloid family, has garnered scientific interest due to its unique tetracyclic spiroamine structure and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, its synthesis, and its known biological activities. Detailed experimental protocols for its isolation and antimicrobial evaluation are presented, alongside a summary of its quantitative antimicrobial data. Furthermore, this document explores the putative mechanisms of action of this compound, drawing from research on related Erythrina alkaloids, and includes diagrams of relevant signaling pathways and experimental workflows.
Discovery and Historical Context
The exploration of Erythrina alkaloids dates back to the 1930s, with pioneering work by American biochemist Karl Folkers.[1] Early research into extracts from the seeds of Erythrina plants revealed curare-like effects, alongside anticonvulsant and tranquilizing properties.[1] this compound has been isolated from several species of the Erythrina genus, including Erythrina crista-galli, Erythrina leptorhiza, and Erythrina oaxacana.[1][2] While a singular discovery paper for this compound is not prominently cited in the literature, its identification is part of the broader, ongoing characterization of the more than 140 alkaloids isolated from this genus.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁NO₄ | [4] |
| Molecular Weight | 327.4 g/mol | [4] |
| IUPAC Name | (2R,13bS)-2,11,12-trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one | [4] |
| InChIKey | AUDDBHVKKYSXKU-LIRRHRJNSA-N | [4] |
| SMILES | CO[C@@H]1C[C@@]23C(=CC(=O)N2CCC4=CC(=C(C=C34)OC)OC)C=C1 | [4] |
Synthesis
The total synthesis of this compound has been an area of active research, with multiple strategies developed to construct its complex tetracyclic framework. A notable approach involves a domino process that includes an amidation, spirocyclization, and the formation of an iminium ion followed by electrophilic aromatic substitution to create the spirocyclic skeleton.[5] Other efficient syntheses have been reported, contributing to the accessibility of this compound and its analogs for further biological investigation.
Biological Activity and Mechanism of Action
This compound, in line with other Erythrina alkaloids, exhibits a range of biological activities. The primary areas of investigation include its antimicrobial, neurological, and anti-inflammatory effects.
Antimicrobial Activity
This compound has demonstrated inhibitory activity against a panel of pathogenic bacteria and fungi.[1] The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC).
Table 2: Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 50-100 |
| Shigella sonnei | Gram-negative Bacteria | 50-100 |
| Candida krusei | Fungus | 50-100 |
| (and other tested bacteria) | 50-100 |
Data sourced from a study evaluating alkaloids from Erythrina crista-galli.[1]
Neurological Effects: Putative Mechanism
While specific binding affinities for this compound are not yet fully elucidated, many Erythrina alkaloids are known to act as competitive antagonists of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[6] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central nervous system.[7] Blockade of these receptors can lead to a range of neurological effects, including sedative and anticonvulsant activities.[1][3]
References
- 1. Antimicrobial Evaluation of Erythrinan Alkaloids from Erythrina cristagalli L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artificial Erythrina Alkaloids from Three Erythrina Plants, E. variegata, E. crista-galli and E. arborescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioassay-guided isolation of potent aphicidal Erythrina alkaloids against Aphis gossypii from the seed of Erythrina crista-galli L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Efficient Formal Total Synthesis of the Erythrina Alkaloid (+)-Erysotramidine, Using a Domino Process - figshare - Figshare [figshare.com]
- 6. Molecular Determinants for Competitive Inhibition of α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholine receptor - Wikipedia [en.wikipedia.org]
Erysotramidine: A Technical Overview of Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific chemical stability and detailed experimental protocols for Erysotramidine is limited. This guide provides a summary of known chemical properties and discusses general principles and methodologies for stability testing relevant to this class of compounds.
Introduction
This compound is a tetracyclic alkaloid belonging to the Erythrina family of compounds, which are known for their diverse biological activities.[1][2][3] Isolated from various Erythrina species, these alkaloids have attracted significant interest in the scientific community for their potential therapeutic applications.[1][2][3] This technical guide focuses on the known chemical properties of this compound and outlines the general procedures for assessing its chemical stability, a critical parameter in drug development.
Chemical Properties of this compound
Table 1: Summary of this compound Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁NO₄ | PubChem[4] |
| Molecular Weight | 327.4 g/mol | PubChem[4] |
| IUPAC Name | (2R,13bS)-2,11,12-trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one | PubChem[4] |
| CAS Number | 52358-58-4 | Lifeasible[5] |
| Physical Description | Oil | Biopurify[6] |
| Predicted pKa | -2.06 ± 0.40 | Lifeasible[5] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported |
Chemical Stability of this compound
The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, ensuring its safety and efficacy over time. There is a notable lack of specific studies on the stability of this compound. However, based on the general reactivity of alkaloids and related heterocyclic compounds, several factors could influence its degradation.
Potential degradation pathways for this compound may include:
-
Hydrolysis: The lactam ring in the this compound structure could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The aromatic rings and other electron-rich moieties could be prone to oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of complex organic molecules.
-
Thermal Degradation: Elevated temperatures can accelerate chemical degradation reactions.
To ascertain the stability profile of this compound, a series of forced degradation studies would be necessary. These studies involve subjecting the compound to harsh conditions to intentionally degrade it, which helps in identifying potential degradation products and developing stability-indicating analytical methods.
Experimental Protocols for Stability Assessment
While specific, validated protocols for this compound are not available, this section outlines general methodologies for conducting stability studies on a novel chemical entity, in line with guidelines from the International Council for Harmonisation (ICH).
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[7][8][9]
Objective: To identify likely degradation products and establish the degradation pathways of this compound. This information is crucial for the development and validation of stability-indicating analytical methods.
General Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions: Expose the this compound solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance is kept at 105°C for 24 hours.
-
Photostability: Expose the solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines).
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent drug and any degradation products.
Caption: General workflow for forced degradation studies.
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify this compound from its potential degradation products.
General HPLC Method Parameters (to be optimized):
-
Column: A reversed-phase column, such as a C18, is typically a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance. A photodiode array (PDA) detector is recommended for peak purity analysis.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C or 30°C.
Method validation should be performed according to ICH Q2(R1) guidelines and include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways in which this compound is directly involved. Erythrina alkaloids, in general, are known to interact with neuronal nicotinic acetylcholine receptors (nAChRs), but the precise downstream signaling cascades for this compound have not been elucidated.[10]
References
- 1. Erythrina alkaloids - Wikipedia [en.wikipedia.org]
- 2. Alkaloids of genus Erythrina: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The genus Erythrina L.: A review on its alkaloids, preclinical, and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C19H21NO4 | CID 11034782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (+)-Erysotramidine - Lifeasible [lifeasible.com]
- 6. CAS 52358-58-4 | this compound [phytopurify.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Artificial Erythrina Alkaloids from Three Erythrina Plants, E. variegata, E. crista-galli and E. arborescens - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Bioactivity Studies of Erysotramidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erysotramidine is a member of the Erythrina alkaloids, a class of tetracyclic spiroamine compounds isolated from plants of the Erythrina genus. Historically, extracts from these plants have been used in traditional medicine for their sedative, anticonvulsant, and curare-like effects. Modern research has identified the molecular targets for some of these alkaloids, revealing a range of biological activities with therapeutic potential. This technical guide provides an in-depth overview of the predicted preliminary bioactivity of this compound, based on the established pharmacological profile of structurally related Erythrina alkaloids. Due to the limited availability of direct quantitative data for this compound, this document extrapolates potential activities from analogous compounds to guide future research and drug development efforts. The primary areas of focus include effects on the central nervous system, particularly nicotinic acetylcholine receptor antagonism and acetylcholinesterase inhibition, as well as potential cytotoxic and anti-inflammatory properties.
Predicted Bioactivities and Quantitative Data of Related Alkaloids
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Erythrina velutina Leaf Extracts
| Extract | Target | IC50 (µg/mL) |
| Alkaloid-rich extract | Acetylcholinesterase (AChE) | Not specified |
| Alkaloid-rich extract | Butyrylcholinesterase (BChE) | Not specified |
Erythrina velutina leaf extracts, which contain a high fraction of alkaloids, have demonstrated dual inhibitory action on both acetylcholinesterase and butyrylcholinesterase[1].
Table 2: Cytotoxicity of Erythrina Alkaloids and Extracts
| Compound/Extract | Cell Line | IC50 (µM or µg/mL) |
| Crude alkaloidal fraction | Mock-infected MT-4 cells (CC50) | 53 µM |
| Crude alkaloidal fraction | HIV-1 infected MT-4 cells (EC50) | >53 µM |
| Efavirenz (EFV) - Positive Control | Mock-infected MT-4 cells (CC50) | 45 µM |
| Efavirenz (EFV) - Positive Control | HIV-1 infected MT-4 cells (EC50) | 0.003 µM |
Note: CC50 is the cytotoxic concentration 50, and EC50 is the effective concentration 50.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the predicted bioactivities of this compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffered saline (PBS), pH 8.0
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of PBS, 20 µL of the test compound solution at various concentrations, and 20 µL of AChE solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound (this compound)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a further 24-72 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value is determined by plotting cell viability against the logarithm of the test compound concentration.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Test compound (this compound)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of the Griess reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
The inhibitory effect of the test compound on NO production is calculated.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the bioactivity studies of this compound.
Caption: Experimental workflow for the preliminary bioactivity screening of this compound.
Caption: Predicted mechanism of this compound as a competitive antagonist at nAChRs.
Caption: Predicted anti-inflammatory mechanism of this compound via NF-κB inhibition.
Conclusion and Future Directions
The preliminary bioactivity profile of this compound, inferred from the activities of related Erythrina alkaloids, suggests its potential as a modulator of the central nervous system and as an anti-inflammatory and cytotoxic agent. The primary predicted mechanism of action is the competitive antagonism of neuronal nicotinic acetylcholine receptors, which aligns with the traditional uses of Erythrina extracts.
Future research should focus on obtaining direct quantitative data for this compound in a panel of bioassays, including but not limited to nAChR subtype binding assays, a broader range of cancer cell line cytotoxicity screening, and in vivo models of inflammation and neurological disorders. Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its development as a potential therapeutic agent. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating these critical next steps in the investigation of this compound's pharmacological properties.
References
In Silico Prediction of Erysotramidine Targets: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Erysotramidine, a tetracyclic alkaloid isolated from plants of the Erythrina genus, has garnered interest for its potential pharmacological activities, including antioxidant, anxiolytic, and anticonvulsant properties.[1][2] Despite these observed biological effects, the specific molecular targets through which this compound exerts its therapeutic actions remain largely unelucidated. This technical guide provides a comprehensive roadmap for the in silico prediction and subsequent experimental validation of this compound's protein targets. By leveraging computational methodologies, researchers can significantly accelerate the identification of its mechanism of action and explore its potential for drug development.
This document outlines a systematic workflow, from initial ligand preparation to detailed experimental validation protocols, designed to guide researchers in identifying and characterizing the molecular targets of this compound.
I. In Silico Target Prediction Workflow
The proposed workflow for predicting the targets of this compound integrates several computational approaches to enhance the accuracy and reliability of the predictions. The overall process is depicted below.
Caption: A comprehensive workflow for the in silico prediction and experimental validation of this compound targets.
II. Methodologies for In Silico Target Prediction
A multi-pronged computational approach is recommended to predict the targets of this compound, combining both ligand-based and structure-based methods.[3][4][5]
Ligand Preparation
The initial step involves obtaining a high-quality 3D structure of this compound. This can be achieved through experimental methods or computational modeling. The structure should be energy-minimized to obtain a stable conformation for subsequent analyses.
Ligand-Based Target Prediction
This approach leverages the principle that molecules with similar structures often exhibit similar biological activities.[4] By comparing the chemical features of this compound to databases of compounds with known targets, potential targets can be inferred.
Experimental Protocol: Chemical Similarity Searching
-
Database Selection: Utilize publicly available databases such as ChEMBL, PubChem, and DrugBank, which contain extensive information on chemical structures and their associated biological activities.
-
Similarity Metrics: Employ 2D fingerprinting methods (e.g., Morgan fingerprints, MACCS keys) and 3D shape-based similarity algorithms to compare this compound with database compounds.
-
Analysis: Identify compounds with high similarity scores to this compound and compile a list of their known protein targets. These targets represent potential candidates for this compound.
Structure-Based Target Prediction (Reverse Docking)
Reverse docking involves screening this compound against a large library of 3D protein structures to identify potential binding partners.[6] This method is particularly useful for identifying novel or unexpected targets.
Experimental Protocol: Reverse Docking
-
Protein Target Database Preparation: Compile a library of 3D protein structures from sources like the Protein Data Bank (PDB). The library should encompass a wide range of protein families implicated in neurological and inflammatory pathways, given the known activities of this compound.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide, GOLD) to predict the binding pose and affinity of this compound to each protein in the prepared database.[7]
-
Scoring and Ranking: Rank the potential protein targets based on their predicted binding affinities (docking scores). Targets with the highest scores are considered the most promising candidates.
III. Target Prioritization and Pathway Analysis
The lists of potential targets generated from both ligand-based and structure-based approaches should be integrated and prioritized.
Target Prioritization
A consensus scoring approach can be employed, where targets identified by multiple methods are given higher priority. Further filtering can be based on the biological relevance of the targets to the known pharmacological effects of this compound.
Signaling Pathway Analysis
The prioritized list of potential targets can be subjected to pathway analysis using tools like KEGG and Reactome. This will help to understand the biological pathways that may be modulated by this compound.
Caption: A logical workflow for signaling pathway analysis of prioritized this compound targets.
IV. Experimental Validation of Predicted Targets
Following the in silico prediction and prioritization, experimental validation is crucial to confirm the interaction between this compound and its predicted targets.
Binding Assays
Binding assays are performed to directly measure the interaction between this compound and a purified target protein.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.
-
Analyte Injection: Flow a series of concentrations of this compound over the sensor chip surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface as this compound binds to and dissociates from the immobilized protein.
-
Data Analysis: Fit the binding data to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
| Parameter | Description |
| ka (M⁻¹s⁻¹) | Association rate constant |
| kd (s⁻¹) | Dissociation rate constant |
| KD (M) | Equilibrium dissociation constant (kd/ka) |
Table 1: Key Parameters Determined from Surface Plasmon Resonance.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Place the purified target protein in the sample cell and this compound in the injection syringe.
-
Titration: Inject small aliquots of this compound into the protein solution.
-
Heat Measurement: Measure the heat change associated with each injection.
-
Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
| Parameter | Description |
| KD (M) | Equilibrium dissociation constant |
| n | Stoichiometry of binding |
| ΔH (kcal/mol) | Enthalpy of binding |
| ΔS (cal/mol·deg) | Entropy of binding |
Table 2: Thermodynamic Parameters Determined from Isothermal Titration Calorimetry.
Functional Assays
Functional assays are essential to determine whether the binding of this compound to its target results in a modulation of the protein's activity. The specific design of the functional assay will depend on the nature of the validated target protein (e.g., enzyme, receptor, ion channel).
Experimental Protocol: Enzyme Inhibition Assay
-
Assay Setup: Prepare a reaction mixture containing the purified enzyme, its substrate, and varying concentrations of this compound.
-
Reaction Initiation: Initiate the enzymatic reaction.
-
Product Measurement: Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the reaction rate as a function of this compound concentration and fit the data to an inhibition model to determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of enzyme activity).
| Parameter | Description |
| IC₅₀ (M) | Half-maximal inhibitory concentration |
Table 3: Key Parameter Determined from an Enzyme Inhibition Assay.
V. Conclusion
The identification of molecular targets is a critical step in understanding the mechanism of action of a bioactive compound like this compound and for its further development as a therapeutic agent. The integrated in silico and experimental workflow detailed in this guide provides a robust framework for researchers to systematically predict, prioritize, and validate the protein targets of this compound. By elucidating its molecular interactions, new avenues for drug discovery and development in the areas of neurological and inflammatory disorders can be explored.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 6. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Erysotramidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erysotramidine is a naturally occurring tetracyclic spiroamine alkaloid belonging to the extensive family of Erythrina alkaloids. These compounds, isolated from various species of the Erythrina genus, have garnered significant interest in the scientific community due to their complex molecular architecture and diverse biological activities. This technical guide provides a detailed overview of the core physicochemical properties, synthesis, and isolation of this compound, tailored for professionals in chemical and pharmaceutical research.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is critical for analytical characterization, spectroscopic analysis, and computational modeling.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₉H₂₁NO₄ | [1][2] |
| Molecular Weight | 327.4 g/mol (or 327.38 g/mol ) | [1][2] |
| IUPAC Name | (2R,13bS)-2,11,12-trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one | [1] |
Experimental Protocols
Representative Total Synthesis of this compound
The total synthesis of this compound has been achieved through various innovative strategies. A common approach involves the construction of the core tetracyclic skeleton through key reactions such as oxidative dearomatization, domino processes, and Pictet-Spengler cyclization. The following is a representative, multi-step protocol based on published synthetic routes. Detailed, step-by-step procedures are often found in the supplementary information of the cited literature[1][2][3][4].
Workflow for the Total Synthesis of this compound
Caption: A generalized workflow for the total synthesis of this compound.
Methodology:
-
Amide Formation: Commercially available phenol and amine derivatives are coupled to form an amide precursor. This reaction is often facilitated by a coupling agent.
-
First Oxidative Dearomatization: The resulting amide is treated with a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (DIB), in a suitable solvent like methanol. This step converts the phenol ring into a functionalized prochiral dienone.
-
Tandem Aza-Michael-Rearomatization: The dienone intermediate undergoes a tandem aza-Michael addition and rearomatization sequence to form a key indolinone moiety.
-
Second Oxidative Dearomatization: A second oxidative dearomatization is performed on another aromatic ring within the molecule, often using a more potent hypervalent iodine reagent like bis(trifluoroacetoxy)iodobenzene (PIFA).
-
Pictet-Spengler Cyclization: The tetracyclic core of this compound is assembled via an acid-catalyzed Pictet-Spengler reaction.
-
Final Modifications: The synthesis is completed through a series of final steps, which typically include a stereoselective reduction of a ketone and any necessary etherifications to yield the final this compound product.
Representative Protocol for Isolation from Natural Sources
This compound can be isolated from various parts of Erythrina plants, most notably the seeds and flowers. The following protocol is a generalized procedure for the extraction and purification of Erythrina alkaloids.
Workflow for the Isolation and Purification of this compound
References
Methodological & Application
Total Synthesis of (+)-Erysotramidine: A Methodological Overview and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Erysotramidine, a member of the Erythrina alkaloid family, possesses a complex tetracyclic scaffold that has attracted considerable attention from the synthetic chemistry community. These compounds exhibit a range of biological activities, making them attractive targets for drug discovery programs. This document provides a detailed overview of two prominent methodologies for the total synthesis of (+)-Erysotramidine: a domino process and a strategy utilizing a hypervalent iodine reagent. Detailed experimental protocols for key transformations are provided, along with a summary of quantitative data to facilitate methodological comparison. Visual diagrams of the synthetic pathways are included to enhance understanding of the logical flow of these complex syntheses.
Introduction
The Erythrina alkaloids are a class of structurally diverse natural products characterized by a unique tetracyclic spirocyclic system. (+)-Erysotramidine is a representative member of this family and has been a benchmark target for the development of novel synthetic strategies. The construction of its core structure, particularly the quaternary spirocyclic center, presents a significant synthetic challenge. This document outlines two distinct and effective approaches to the total synthesis of this intriguing molecule.
Methodology 1: Domino Process for Spirocyclic Skeleton Construction
A highly efficient approach to the spirocyclic core of (+)-Erysotramidine has been developed, employing a domino reaction sequence. This strategy involves the reaction of a phenylethylamine derivative with a ketoester, which triggers a cascade of transformations including amidation, spirocyclization, and the formation of an iminium ion, followed by an electrophilic aromatic substitution to furnish the tetracyclic skeleton.[1][2][3][4][5]
Key Features:
-
Efficiency: Multiple bond-forming events occur in a single operation, reducing step count and increasing overall efficiency.[1]
-
Stereocontrol: The domino reaction sets the stage for the stereoselective formation of the spirocyclic core.
-
Modularity: The approach allows for the variation of building blocks, enabling the synthesis of analogues for structure-activity relationship (SAR) studies.[1]
Quantitative Data Summary
| Step No. | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Conjugate Addition | Silyl zincate, CuI | THF | -78 to rt | 12 | 85 |
| 2 | Domino Reaction | Phenylethylamine, Ketoester | Toluene | 110 | 24 | 65 |
| 3 | Tamao-Fleming Oxidation | H2O2, KF, KHCO3 | THF/MeOH | rt | 12 | 78 |
| 4 | Reduction | LiAlH4 | THF | 0 to rt | 2 | 92 |
| 5 | Methylation | MeI, Ag2O | CH2Cl2 | rt | 24 | 86 |
Experimental Protocols
Protocol 1: Synthesis of the Spirocyclic Skeleton via Domino Reaction
-
To a solution of the cyclohexanone derivative (1.0 equiv) in toluene (0.1 M) is added the phenylethylamine derivative (1.1 equiv).
-
The reaction mixture is heated to 110 °C in a sealed tube for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the spirocyclic product.
Protocol 2: Tamao-Fleming Oxidation of the Silane
-
To a solution of the silane (1.0 equiv) in a 1:1 mixture of THF and methanol (0.1 M) is added potassium fluoride (3.0 equiv), potassium bicarbonate (3.0 equiv), and 30% hydrogen peroxide (3.0 equiv).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
Synthetic Pathway
Caption: Domino approach to (+)-Erysotramidine.
Methodology 2: Oxidative Phenol Dearomatization using a Hypervalent Iodine Reagent
A concise and effective synthesis of (+)-Erysotramidine has been achieved utilizing an oxidative phenol dearomatization strategy mediated by a hypervalent iodine reagent.[6][7][8] This approach begins with simple, inexpensive phenol and amine derivatives and proceeds through a key indolinone intermediate.[6][7]
Key Features:
-
Mild Conditions: The use of hypervalent iodine reagents avoids the need for harsh or toxic heavy metals.[8]
-
Novel Indolinone Formation: The synthesis features a novel tandem aza-Michael-rearomatization process to construct a key indolinone moiety.[7][8]
-
Concise Synthesis: The overall synthesis is accomplished in a limited number of steps.[7]
Quantitative Data Summary
| Step No. | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Amide Coupling | Phenol, Amine, Al(Me)3 | Toluene | 110 | 12 | 84 |
| 2 | Oxidative Dearomatization | (Diacetoxyiodo)benzene | MeOH | rt | 4 | 62 |
| 3 | Tandem Aza-Michael/Rearomatization | DBU | CH2Cl2 | rt | 2 | 75 |
| 4 | Pictet-Spengler Cyclization | TFA | CH2Cl2 | 0 to rt | 1 | 89 |
| 5 | Stereoselective Reduction | NaBH4, CeCl3·7H2O | MeOH | -78 | 1 | 90 (9:1 dr) |
| 6 | Methylation | MeI, Ag2O | CH2Cl2 | rt | 24 | 86 |
Experimental Protocols
Protocol 3: Oxidative Dearomatization with (Diacetoxyiodo)benzene
-
To a solution of the amide (1.0 equiv) in methanol (0.1 M) is added (diacetoxyiodo)benzene (1.2 equiv).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (ethyl acetate/hexanes gradient) to yield the prochiral dienone.
Protocol 4: Tandem Aza-Michael-Rearomatization
-
To a solution of the dienone (1.0 equiv) in dichloromethane (0.1 M) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv).
-
The reaction is stirred at room temperature for 2 hours.
-
The reaction mixture is washed with 1 M HCl and brine.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated to give the indolinone product, which is purified by chromatography.
Synthetic Pathway
Caption: Hypervalent iodine-mediated synthesis.
Conclusion
The total synthesis of (+)-Erysotramidine has been successfully achieved through multiple innovative strategies. The domino process offers an elegant and efficient route to the core spirocyclic structure, while the hypervalent iodine-mediated approach provides a concise synthesis from simple starting materials. Both methodologies highlight the power of modern synthetic organic chemistry in assembling complex natural products and provide valuable tools for the synthesis of related alkaloids for further biological evaluation. The detailed protocols and data presented herein serve as a practical guide for researchers in the field of natural product synthesis and drug discovery.
References
- 1. Efficient formal total synthesis of the erythrina alkaloid (+)-erysotramidine, using a domino process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the erythrina alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Formal Total Synthesis of the Erythrina Alkaloid (+)-Erysotramidine, Using a Domino Process [ouci.dntb.gov.ua]
- 4. Item - Efficient Formal Total Synthesis of the Erythrina Alkaloid (+)-Erysotramidine, Using a Domino Process - figshare - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis of (+)-3-Demethoxyerythratidinone and (+)-Erysotramidine via the Oxidative Amidation of a Phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxidative Phenol Dearomatization in the Synthesis of Erysotramidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erysotramidine, a member of the Erythrina alkaloid family, possesses significant biological activities, including hypotensive, sedative, and anticonvulsive properties.[1] A key strategic element in the concise total synthesis of this compound involves the application of oxidative phenol dearomatization.[1][2][3][4] This powerful transformation, mediated by hypervalent iodine reagents, enables the efficient construction of the complex core structure of the alkaloid from simple, readily available precursors.[1][5] This document provides detailed application notes and experimental protocols for the pivotal oxidative dearomatization steps in the synthesis of this compound.
Overview of the Synthetic Strategy
The synthesis commences with the coupling of a phenol derivative and an amine, followed by two key oxidative dearomatization steps.[1][4] The first dearomatization, utilizing (diacetoxyiodo)benzene (DIB), transforms an electron-rich phenol into a prochiral dienone.[1] The second, employing bis(trifluoroacetoxy)iodobenzene (PIFA), facilitates a crucial intramolecular cyclization to form a key spirocyclic intermediate.[1] Subsequent transformations, including a Pictet-Spengler cyclization, stereoselective reduction, and etherification, complete the synthesis of this compound.[1][4]
Quantitative Data Summary
The following table summarizes the yields for the key oxidative dearomatization steps and subsequent transformations in the synthesis of this compound.[1]
| Step No. | Reaction | Reagents | Product | Yield (%) |
| 1 | Amide Coupling | Phenol 5 , Amine 6 , AlMe3 | Amide 7 | 84 |
| 2 | First Oxidative Dearomatization | DIB, MeOH | Dienone 8 | 62 |
| 3 | Tandem Aza-Michael-Rearomatization | TFA, DCM | Indolinone 10 | 81 |
| 4 | Second Oxidative Dearomatization | PIFA, MeOH | Dienone 11 | 68 (3.5:1 mixture with 12 ) |
| 5 | Pictet-Spengler Cyclization | TFA | Tetracycle 13 | 72 |
| 6 | Stereoselective Reduction | L-Selectride | Alcohol 14 | 92 |
| 7 | Etherification | MeI, NaH | This compound 2 | 89 |
Experimental Protocols
Step 2: First Oxidative Dearomatization with (Diacetoxyiodo)benzene (DIB)
This protocol describes the conversion of the phenol derivative 7 to the functionalized prochiral dienone 8 .
Materials:
-
Amide 7
-
(Diacetoxyiodo)benzene (DIB)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of amide 7 in anhydrous methanol, add (diacetoxyiodo)benzene (DIB) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the dienone 8 .[1]
Step 4: Second Oxidative Dearomatization with Bis(trifluoroacetoxy)iodobenzene (PIFA)
This protocol details the intramolecular cyclization of indolinone 10 to the dienone 11 using PIFA.
Materials:
-
Indolinone 10
-
Bis(trifluoroacetoxy)iodobenzene (PIFA)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve the indolinone 10 in anhydrous methanol.
-
Add bis(trifluoroacetoxy)iodobenzene (PIFA) to the solution at room temperature.
-
Stir the mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired dienone 11 as a mixture with byproduct 12 .[1]
Visualizations
Overall Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound, highlighting the two oxidative dearomatization reactions.
References
- 1. PIFA-mediated selenylative spirocyclization of indolyl ynones: facile access to selenated spiro[cyclopentenone-1,3′-indoles] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of the erythrina alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient formal total synthesis of the erythrina alkaloid (+)-erysotramidine, using a domino process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Domino Synthesis of (+)-Erysotramidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the efficient formal total synthesis of the Erythrina alkaloid, (+)-erysotramidine, utilizing a powerful domino process. This methodology, developed by Tietze and coworkers, allows for the rapid construction of the core spirocyclic skeleton of the natural product.
Introduction
Erythrina alkaloids are a class of structurally complex natural products known for their diverse biological activities, including effects on the central nervous system. (+)-Erysotramidine is a prominent member of this family, and its synthesis has been a significant target for organic chemists. The domino process described herein offers an elegant and efficient strategy for assembling the key tetracyclic framework. The core of this synthesis is a one-pot reaction that sequentially forms multiple carbon-carbon and carbon-nitrogen bonds, starting from relatively simple precursors. This domino sequence involves an amidation, spirocyclization, the formation of an iminium ion, and a final electrophilic aromatic substitution to yield the spirocyclic core of (+)-erysotramidine.[1][2]
Domino Process Overview
The key transformation in this synthesis is a domino reaction between the phenylethylamine derivative 7 and the ketoester (S,S)-6 . This reaction is promoted by trimethylaluminum (AlMe₃) and a catalytic amount of indium(III) triflate (In(OTf)₃). The sequence proceeds through the following key steps:
-
Amidation: The amine 7 reacts with the ketoester (S,S)-6 in the presence of AlMe₃ to form an amide intermediate.
-
Spirocyclization: The newly formed amide undergoes an intramolecular cyclization to form a spirocyclic intermediate.
-
Iminium Ion Formation: Subsequent treatment with triflic acid (TfOH) generates a reactive iminium ion.
-
Electrophilic Aromatic Substitution: The final step involves an intramolecular electrophilic aromatic substitution to construct the tetracyclic core of the desired product, the spirocyclic silane 5 .
This domino process demonstrates high efficiency, affording the desired spirocyclic product in a 92% yield as a 4:1 mixture of diastereomers that are readily separable by column chromatography.[2]
Signaling Pathway Diagram
References
Application Notes and Protocols for the Quantification of Erysotramidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erysotramidine is a tetracyclic spiroamine alkaloid isolated from plants of the Erythrina genus. As a member of this class of compounds, it is presumed to exhibit a range of biological activities on the central nervous system. The development of robust and reliable analytical methods for the quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its physiological effects.
This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of published, validated methods specific to this compound, the following protocols are based on established methods for structurally similar alkaloids and serve as a comprehensive guide for method development and validation.
Proposed Analytical Methods
Two primary analytical techniques are proposed for the quantification of this compound:
-
HPLC-UV: A widely accessible and robust method suitable for the quantification of this compound in relatively clean sample matrices, such as purified extracts or pharmaceutical formulations.
-
LC-MS/MS: A highly sensitive and selective method ideal for the quantification of this compound in complex biological matrices, including plasma, serum, and tissue homogenates.
Data Presentation: Method Validation Parameters
The following tables outline the essential parameters that must be evaluated during the validation of any new analytical method for this compound quantification. The presented data are illustrative examples.
Table 1: HPLC-UV Method Validation Summary
| Validation Parameter | Specification | Example Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (%) | 80 - 120% | 98.5 - 101.2% |
| Precision (%RSD) | ≤ 15% | ≤ 5.8% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
Table 2: LC-MS/MS Method Validation Summary
| Validation Parameter | Specification | Example Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Accuracy (%) | 80 - 120% | 99.1 - 102.5% |
| Precision (%RSD) | ≤ 15% | ≤ 4.2% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.05 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.1 ng/mL |
| Matrix Effect (%) | 85 - 115% | 92.7% |
| Recovery (%) | Consistent and reproducible | 88.4% |
Experimental Workflow for Method Development and Validation
The following diagram illustrates a typical workflow for the development and validation of an analytical method for this compound quantification.
Caption: Workflow for analytical method development and validation.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1. Objective: To quantify this compound in a purified plant extract.
2. Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Deionized water
-
0.22 µm syringe filters
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Sonicator
-
pH meter
4. Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh 100 mg of the dried plant extract.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A: 10 mM Ammonium acetate in water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (This should be optimized based on the UV spectrum of this compound).
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
1. Objective: To quantify this compound in human plasma.
2. Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Human plasma (blank)
3. Equipment:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Solid-Phase Extraction (SPE) cartridges
-
Nitrogen evaporator
4. Procedure:
-
Standard Preparation:
-
Prepare stock solutions of this compound (1 mg/mL) and the IS (1 mg/mL) in methanol.
-
Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by spiking blank plasma with the this compound stock solution.
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample, add 10 µL of the IS working solution.
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition could be m/z [M+H]+ → fragment ion.
-
Ion Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
-
5. Data Analysis:
-
Calculate the peak area ratio of this compound to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Plausible Signaling Pathway of this compound
Erythrina alkaloids are known to interact with nicotinic acetylcholine receptors (nAChRs). The following diagram depicts a plausible signaling pathway for this compound based on the known pharmacology of this class of compounds.
Caption: Plausible signaling pathway for this compound at nAChRs.
Conclusion
The protocols and information provided in this document offer a comprehensive starting point for researchers to develop and validate robust analytical methods for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the nature of the sample matrix. Rigorous method validation is essential to ensure the generation of accurate and reliable data in future studies investigating the pharmacology and therapeutic potential of this compound.
In Vitro Assays for Erysotramidine Neuroactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erysotramidine is a tetracyclic spiroisoquinoline alkaloid derived from plants of the Erythrina genus. Structurally related alkaloids from this genus, such as erysodine, have been identified as potent competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs), with a particular selectivity for the α4β2 subtype.[1][2][3] These receptors are crucial in various neurological processes, and their modulation is a key area of investigation for therapeutic interventions in conditions like nicotine addiction and neurodegenerative diseases. While direct in vitro assay data for this compound is not extensively available in public literature, its structural similarity to other well-characterized Erythrina alkaloids strongly suggests a similar neuroactive profile.
This document provides detailed application notes and protocols for a panel of in vitro assays designed to elucidate the neuroactivity of this compound. The focus is on assays that can characterize its potential interaction with nAChRs. Additionally, protocols for assessing activity at GABA-A receptors are included to investigate potential off-target effects, although preliminary evidence from related compounds suggests a lack of significant interaction with GABAergic systems.
Predicted Neuroactivity of this compound
Based on the pharmacological profile of structurally similar Erythrina alkaloids, this compound is predicted to be a competitive antagonist at neuronal nAChRs. The primary target is expected to be the α4β2 nAChR subtype, which is the most abundant high-affinity nicotine binding site in the brain.[2][4]
Key Predicted Activities:
-
Competitive Antagonism at α4β2 nAChRs: this compound is expected to bind to the acetylcholine binding site on the α4β2 receptor, thereby preventing the binding of the endogenous agonist, acetylcholine, and other nicotinic agonists. This action would inhibit receptor activation and subsequent ion channel opening.
-
Potential Subtype Selectivity: Like other Erythrina alkaloids, this compound may exhibit selectivity for β2-containing nAChRs.[5]
-
Lack of Significant GABAergic Activity: Studies on related alkaloids suggest that this compound is unlikely to have significant activity at GABA-A receptors.
Data Presentation: Predicted and Comparative Data
The following table summarizes the expected type of quantitative data that would be generated from the described assays for this compound, alongside comparative data for the structurally related and well-characterized Erythrina alkaloid, erysodine.
| Compound | Assay Type | Receptor Target | Predicted/Reported Value | Unit | Reference |
| This compound | Radioligand Binding | α4β2 nAChR | To be determined (Predicted low nM) | Kᵢ | N/A |
| Functional (Electrophysiology) | α4β2 nAChR | To be determined (Predicted nM-low µM) | IC₅₀ | N/A | |
| Radioligand Binding | GABA-A Receptor | Predicted to be inactive | Kᵢ | N/A | |
| Erysodine | Radioligand Binding | Neuronal nAChRs ([³H]cytisine binding) | Potent inhibitor | - | [1] |
| Functional (Dopamine Release) | Nicotine-induced | Competitive antagonist | - | [1] | |
| Functional (⁸⁶Rb⁺ Efflux) | Nicotine-induced | Potent inhibitor | - | [1] |
Experimental Protocols
Radioligand Binding Assay for α4β2 nAChR Affinity
This protocol determines the binding affinity (Kᵢ) of this compound for the α4β2 nicotinic acetylcholine receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes from a stable cell line expressing human α4β2 nAChRs (e.g., HEK293 or CHO cells)
-
[³H]-Epibatidine or [³H]-Cytisine (Radioligand)
-
Unlabeled Nicotine (for non-specific binding determination)
-
This compound (Test compound)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand, 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled nicotine (final concentration ~100x Kₔ of the radioligand), 50 µL of radioligand, 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand (at a final concentration near its Kₔ), 100 µL of membrane suspension.
-
-
Incubation: Incubate the plates at room temperature for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism
This protocol assesses the functional antagonism of this compound on nAChR-mediated ion currents in real-time.
Materials:
-
HEK293 or other suitable cells stably expressing human α4β2 nAChRs
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass pipettes
-
External solution (e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.3)
-
Internal solution (e.g., 140 mM CsCl, 2 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.3)
-
Acetylcholine (ACh) or Nicotine (Agonist)
-
This compound (Test compound)
Procedure:
-
Cell Culture: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the agonist (e.g., ACh at its EC₅₀ concentration) for a short duration (e.g., 2 seconds) to elicit an inward current.
-
After a stable baseline response is established, co-apply the agonist with varying concentrations of this compound.
-
-
Data Acquisition and Analysis:
-
Record the peak inward current in response to agonist application in the absence and presence of this compound.
-
Construct a concentration-response curve for the inhibition of the agonist-induced current by this compound.
-
Calculate the IC₅₀ value from the concentration-response curve using non-linear regression.
-
Calcium Imaging Assay for High-Throughput Functional Screening
This assay provides a high-throughput method to assess the functional antagonism of this compound by measuring changes in intracellular calcium concentration following nAChR activation.
Materials:
-
Cell line stably expressing human α4β2 nAChRs (e.g., SH-SY5Y or HEK293)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Nicotine (Agonist)
-
This compound (Test compound)
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Add a fixed concentration of nicotine (EC₈₀) to stimulate the nAChRs.
-
Measure the fluorescence intensity before and after the addition of the agonist.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity as a measure of the calcium response.
-
Determine the percent inhibition of the nicotine-induced calcium response by this compound at each concentration.
-
Calculate the IC₅₀ value from the resulting concentration-response curve.
-
Radioligand Binding Assay for GABA-A Receptor Interaction
This protocol is to determine if this compound interacts with the benzodiazepine binding site on the GABA-A receptor, a common off-target for CNS-active compounds.
Materials:
-
Rat or mouse whole brain membranes
-
[³H]-Flunitrazepam (Radioligand)
-
Diazepam or Clonazepam (for non-specific binding determination)
-
This compound (Test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and prepare a crude membrane fraction by centrifugation. Resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Flunitrazepam, 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled diazepam (final concentration ~1 µM), 50 µL of [³H]-Flunitrazepam, 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]-Flunitrazepam, 100 µL of membrane suspension.
-
-
Incubation: Incubate the plates on ice for 60-90 minutes.
-
Filtration and Counting: Follow the same procedure as described for the nAChR binding assay.
-
Data Analysis: Calculate the specific binding and determine the percent inhibition by this compound. If significant inhibition is observed, calculate the IC₅₀ and Kᵢ values.
Visualizations
Caption: Competitive antagonism of this compound at the α4β2 nAChR.
Caption: Workflow for in vitro characterization of this compound.
Caption: Predicted lack of this compound activity at GABA-A receptors.
References
- 1. Erysodine, a competitive antagonist at neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Determinants for Competitive Inhibition of α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Erythrina Alkaloid Analogues as nAChR Antagonists-A Flexible Platform for Leads in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo Behavioral Studies of Erysotramidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erysotramidine, a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), holds potential as a therapeutic agent, particularly in the modulation of pain signaling. This document provides detailed application notes and standardized protocols for conducting in vivo behavioral studies to assess the analgesic properties of this compound. The described assays—the hot plate test, acetic acid-induced writhing test, and the formalin test—are fundamental in preclinical pain research for evaluating the efficacy of novel compounds. Due to the current lack of publicly available quantitative data from in vivo behavioral studies specifically involving this compound, this document serves as a comprehensive guide for researchers to design and execute such studies. The protocols provided are standardized templates that will require optimization for specific experimental conditions.
Introduction
The assessment of pain and nociception in animal models is a critical step in the discovery and development of new analgesic drugs. Several well-established behavioral assays are employed to characterize the antinociceptive effects of test compounds, each targeting different facets of the pain response. Thermal nociception is often evaluated using the hot plate test, visceral inflammatory pain is modeled by the acetic acid-induced writhing test, and the formalin test provides a model for tonic chemical pain with both neurogenic and inflammatory phases. This compound's mechanism of action as a nicotinic acetylcholine receptor antagonist suggests its potential involvement in modulating central and peripheral pain pathways.
Signaling Pathway of Nicotinic Acetylcholine Receptors in Nociception
This compound is known to be a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and play a crucial role in neurotransmission. In the context of pain, nAChRs are involved in both pro-nociceptive and anti-nociceptive signaling cascades.
The binding of the endogenous agonist acetylcholine (ACh) to nAChRs typically leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the propagation of nerve impulses. In pain pathways, activation of nAChRs on sensory neurons can contribute to the release of pro-inflammatory mediators and neurotransmitters that enhance pain perception. Conversely, activation of nAChRs in certain brain regions can lead to the release of inhibitory neurotransmitters like GABA and glycine, or descending inhibitory pathway activation, resulting in analgesia.
By acting as a competitive antagonist, this compound would block the binding of acetylcholine to nAChRs, thereby inhibiting the downstream signaling events. This antagonism could potentially reduce the excitability of neurons involved in pain transmission, leading to an analgesic effect. The specific subtypes of nAChRs that this compound targets with high affinity will ultimately determine its precise physiological effects.
Figure 1: Simplified signaling pathway of nicotinic acetylcholine receptors and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for three standard in vivo behavioral assays to evaluate the antinociceptive properties of this compound.
Hot Plate Test
Principle: The hot plate test is a model of thermal nociception used to evaluate the efficacy of centrally acting analgesics. The latency of the animal's response to a thermal stimulus (licking of the hind paw or jumping) is measured. An increase in the response latency is indicative of an antinociceptive effect.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile, Stoelting)
-
Animal observation chambers
-
Stopwatch
-
Test animals (e.g., male Swiss albino mice, 20-25 g)
-
This compound solution
-
Positive control (e.g., Morphine sulfate, 5 mg/kg)
-
Vehicle control (e.g., saline)
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.5°C.
-
Baseline Latency: Gently place each mouse individually on the hot plate and start the stopwatch. Observe the animal for nociceptive responses, such as licking of the hind paws or jumping. Stop the stopwatch at the first sign of a response and record the latency time. To prevent tissue damage, a cut-off time of 30 seconds is imposed.
-
Grouping and Administration: Randomly divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Morphine)
-
Group III-V: this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally)
-
-
Post-treatment Latency: At a predetermined time after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as described in step 3.
Data Analysis: The percentage of Maximal Possible Effect (%MPE) can be calculated using the following formula: %MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100
Experimental Workflow:
Application Note and Protocol for the Chromatographic Purification of Erysotramidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erysotramidine, a tetracyclic spiroamine alkaloid from the Erythrina genus, has garnered significant interest due to its potential pharmacological activities. The isolation and purification of this compound from its natural sources are critical for further research and development. This document provides a detailed protocol for the chromatographic purification of this compound from Erythrina species, primarily focusing on extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC).
Introduction
This compound is a member of the Erythrina alkaloids, a class of compounds known for their complex chemical structures and diverse biological activities. These alkaloids are predominantly found in the seeds, bark, and leaves of plants belonging to the Erythrina genus. The purification of this compound from the complex matrix of plant extracts presents a significant challenge, necessitating a multi-step chromatographic approach to achieve high purity. This protocol outlines a robust and reproducible method for the isolation of this compound, suitable for laboratory-scale production.
Experimental Protocols
Extraction of Crude Alkaloid Mixture
This protocol describes the initial acid-base extraction to isolate a crude mixture of alkaloids, including this compound, from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., seeds or bark of Erythrina crista-galli)
-
Methanol (MeOH)
-
2% Acetic acid in water
-
Ammonia solution (NH₃·H₂O)
-
Ethyl acetate (EtOAc)
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Macerate 1 kg of dried and powdered plant material in 5 L of methanol for 72 hours at room temperature.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Dissolve the crude extract in 1 L of 2% acetic acid in water to protonate the alkaloids, making them water-soluble.
-
Wash the acidic aqueous solution with an equal volume of ethyl acetate three times to remove neutral and acidic impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 8-9 with ammonia solution to deprotonate the alkaloids, rendering them soluble in organic solvents.
-
Extract the basified aqueous solution with an equal volume of ethyl acetate three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic extract under reduced pressure to yield the crude alkaloid fraction.
Purification by Column Chromatography
This step aims to fractionate the crude alkaloid mixture and enrich the fraction containing this compound using silica gel column chromatography.
Materials:
-
Crude alkaloid fraction
-
Silica gel (70-230 mesh)
-
Chloroform (CHCl₃)
-
Acetone
-
Glass column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Dragendorff's reagent for visualization
Procedure:
-
Prepare a silica gel slurry in chloroform and pack it into a glass column.
-
Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of chloroform-acetone, starting with 100% chloroform and gradually increasing the proportion of acetone. A typical gradient could be: 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, and 0:100 (v/v).
-
Collect fractions of a suitable volume (e.g., 50 mL) using a fraction collector.
-
Monitor the fractions by TLC, using a chloroform-acetone mobile phase and visualizing with UV light and Dragendorff's reagent.
-
Combine the fractions containing the target compound, this compound, based on the TLC analysis.
-
Concentrate the combined fractions to dryness.
Final Purification by Preparative HPLC
The final purification of this compound is achieved using reversed-phase preparative HPLC.
Materials:
-
This compound-enriched fraction from column chromatography
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a photodiode array (PDA) detector
-
Preparative C18 column (e.g., 19 x 250 mm, 5 µm)
Procedure:
-
Dissolve the this compound-enriched fraction in a minimal amount of methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute with a gradient of methanol in water. A typical gradient could be from 40% to 90% methanol over 40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 239 and 290 nm, based on the UV absorption of the tetrahydroisoquinoline chromophore).[1]
-
Collect the peak corresponding to this compound.
-
Concentrate the collected fraction under reduced pressure to remove the mobile phase and obtain pure this compound.
-
Verify the purity of the isolated this compound using analytical HPLC and spectroscopic methods (e.g., NMR, MS).
Data Presentation
The following tables summarize representative data for the chromatographic purification of this compound.
Table 1: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica gel (70-230 mesh) |
| Mobile Phase | Chloroform-Acetone gradient |
| Gradient Profile | 100:0 to 0:100 (v/v) |
| Detection | TLC with Dragendorff's reagent |
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Stationary Phase | C18, 5 µm |
| Column Dimensions | 19 x 250 mm |
| Mobile Phase | Methanol-Water gradient |
| Gradient Profile | 40% to 90% Methanol in 40 min |
| Flow Rate | 15 mL/min (representative) |
| Detection Wavelength | 239 nm and 290 nm |
Table 3: Representative Purification Yield and Purity
| Purification Step | Starting Material (g) | Yield (mg) | Purity (%) |
| Crude Alkaloid Extraction | 1000 (Dried Plant Material) | 10,000 | ~10-20% |
| Column Chromatography | 10 (Crude Alkaloids) | 500 (Enriched Fraction) | ~70-80% |
| Preparative HPLC | 0.5 (Enriched Fraction) | 20 (this compound) | >98% |
Visualization of the Purification Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Extraction of Erysotramidine from Erythrina sp. Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erysotramidine is a tetracyclic spiroamine alkaloid belonging to the Erythrina alkaloid family.[1] These compounds are predominantly found in the plant genus Erythrina, a member of the Fabaceae family, which is widespread in tropical and subtropical regions.[1] this compound has been identified in various species, including Erythrina leptorhiza, Erythrina oaxacana, and Erythrina crista-galli.[2][3] The Erythrina alkaloids, as a class, are of significant interest to the scientific community due to their diverse and potent biological activities, which include sedative, hypotensive, neuromuscular blocking, and central nervous system effects.[4] This document provides a detailed protocol for the extraction, isolation, and purification of this compound from Erythrina sp. plant material, based on established methodologies for related alkaloids.
Experimental Protocols
The following protocol outlines a robust method for the extraction and purification of this compound from dried and powdered Erythrina sp. plant material (e.g., seeds, leaves, flowers, or twigs). The procedure is based on a classic acid-base extraction technique, which is highly effective for isolating alkaloids, followed by chromatographic purification.
1. Materials and Reagents
-
Dried and powdered Erythrina sp. plant material
-
Methanol (MeOH), 90% and absolute
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Chloroform (CHCl₃)
-
n-Hexane
-
Acetone
-
Acetic acid
-
Ammonium hydroxide (NH₄OH)
-
Hydrochloric acid (HCl)
-
Silica gel (for column chromatography)
-
C18 reversed-phase silica gel (for MPLC or preparative HPLC)
-
Distilled water
-
Rotary evaporator
-
pH meter or pH strips
-
Separatory funnel
-
Glass chromatography columns
-
Preparative High-Performance Liquid Chromatography (HPLC) system (optional)
2. Extraction of Crude Alkaloid Mixture
This phase aims to extract the total alkaloidal content from the plant matrix.
-
Step 1: Maceration. Submerge the dried and powdered plant material (e.g., 10 kg) in 90% methanol (25 L) in a large container.[1] Allow the mixture to macerate for 24-72 hours at room temperature with occasional stirring.[5]
-
Step 2: Filtration and Re-extraction. Filter the mixture to separate the solvent from the plant residue. The extraction process should be repeated three times with fresh solvent to ensure exhaustive extraction.
-
Step 3: Concentration. Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.
3. Acid-Base Extraction for Alkaloid Isolation
This liquid-liquid extraction procedure separates the basic alkaloids from neutral and acidic compounds.
-
Step 1: Acidification. Dissolve the crude residue in water and acidify with acetic acid or dilute HCl to a pH of 2-3.[1][5]
-
Step 2: Defatting. Transfer the acidic solution to a separatory funnel and partition it twice with an equal volume of ethyl acetate to remove non-alkaloidal, lipophilic compounds. Discard the organic (ethyl acetate) layers.
-
Step 3: Basification. Adjust the pH of the remaining aqueous layer to 8-9 by adding ammonium hydroxide.[1][5] This converts the alkaloid salts into their free base form.
-
Step 4: Alkaloid Extraction. Extract the basified aqueous solution three times with an equal volume of ethyl acetate or chloroform. The free base alkaloids will partition into the organic layer.[5]
-
Step 5: Final Concentration. Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
4. Chromatographic Purification of this compound
The crude alkaloid mixture is further purified to isolate this compound.
-
Step 1: Silica Gel Column Chromatography.
-
Subject the crude alkaloid fraction to column chromatography on a silica gel column.[1]
-
Elute the column with a gradient solvent system, such as chloroform-acetone (from 1:0 to 1:1) or n-hexane:chloroform:methanol (isocratic, 6:3:1), to separate the alkaloids based on polarity.[1][5]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Step 2: Further Purification (Optional).
-
Combine fractions containing this compound (as identified by a reference standard on TLC).
-
If necessary, perform a second column chromatography step using a different solvent system or a C18 reversed-phase column with a methanol-water gradient for further purification.[1]
-
-
Step 3: Preparative HPLC (Optional).
-
For obtaining high-purity this compound, preparative reversed-phase HPLC can be employed on the semi-purified fractions. A typical mobile phase would be a gradient of methanol and water.[1]
-
Data Presentation
The following table summarizes representative yields of crude alkaloid extracts from various Erythrina species, providing an indication of the expected quantities from the initial extraction steps.
| Plant Species | Plant Part | Starting Material (kg) | Crude Alkaloid Yield (g) | Reference |
| Erythrina variegata | Flowers | 10.0 | 110 | [1] |
| Erythrina crista-galli | Flowers | 11.0 | 90 | [1] |
| Erythrina crista-galli | Twigs | 9.8 | 10.42 | [5] |
Visualizations
Diagram 1: Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Diagram 2: Logic of Acid-Base Alkaloid Extraction
Caption: Principle of the acid-base extraction for alkaloid isolation.
References
- 1. Artificial Erythrina Alkaloids from Three Erythrina Plants, E. variegata, E. crista-galli and E. arborescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Isolation of erythrinan alkaloids from the leaves and flowers of Erythrina speciosa. - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 3. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolite profiling and free radical scavenging activity studies of alkaloids from Erythrina crista-galli twigs through in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Erysotramidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the stereoselectivity of Erysotramidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high stereoselectivity in the synthesis of (+)-Erysotramidine?
A1: The key strategies for achieving high stereoselectivity in (+)-Erysotramidine synthesis revolve around asymmetric synthesis methodologies. Prominent approaches include the use of chiral auxiliaries, chiral catalysts, and enantiopure starting materials.[1][2][3][4][5] Specifically, methods such as chiral base-mediated desymmetrization of meso-imides, diastereoselective N-acyliminium ion cyclizations, and radical cyclizations have proven effective.[1][4][5]
Q2: How do protecting groups influence the diastereoselectivity of the N-acyliminium ion cyclization?
A2: Protecting groups play a crucial role in controlling the diastereoselectivity of N-acyliminium ion cyclizations. For instance, in syntheses starting from (L)-malic acid, changing the protecting group on the alcohol function from an acetate to a triisopropylsilyl (TIPS) ether can dramatically alter the diastereocontrol of the cyclization step.[4][5] This is attributed to the steric bulk of the protecting group influencing the conformational preference of the transition state, thereby directing the stereochemical outcome of the cyclization.
Q3: My chiral base-mediated desymmetrization of the meso-imide results in low enantiomeric excess (e.e.). What are the potential causes and solutions?
A3: Low enantiomeric excess in a chiral base-mediated desymmetrization can stem from several factors:
-
Base Purity and Preparation: The purity and correct preparation of the chiral lithium amide base are critical. Ensure the chiral amine used to generate the base is of high enantiomeric purity and that the lithiation is complete.
-
Reaction Temperature: These reactions are typically performed at low temperatures (e.g., -78 °C) to maximize selectivity. Any deviation can lead to a decrease in e.e.
-
Quenching Agent: The nature of the electrophile used to quench the enolate can influence the stereochemical outcome.
-
Moisture: The reaction is highly sensitive to moisture, which can protonate the enolate and lead to a racemic or achiral byproduct. Ensure all glassware is flame-dried and solvents are anhydrous.
Troubleshooting Guides
Low Diastereomeric Ratio (d.r.) in N-Acyliminium Ion Cyclization
| Potential Cause | Troubleshooting Steps |
| Incorrect Protecting Group | As demonstrated in the literature, the choice of protecting group on nearby chiral centers can have a profound impact on diastereoselectivity.[4][5] If you are observing a low d.r., consider screening different protecting groups with varying steric bulk (e.g., acetate vs. TIPS). |
| Lewis Acid Catalyst | The choice and stoichiometry of the Lewis acid used to promote the N-acyliminium ion formation and cyclization can affect the transition state geometry. Experiment with different Lewis acids (e.g., BF₃·OEt₂, TiCl₄) and optimize their concentration. |
| Reaction Temperature | Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the conformation of the reactive intermediate. Screen a range of anhydrous solvents to find the optimal conditions. |
Low Enantiomeric Excess (e.e.) in Chiral Base Desymmetrization
| Potential Cause | Troubleshooting Steps |
| Impure Chiral Base | Ensure the enantiomeric purity of the chiral amine used to prepare the lithium amide base is >99%. Use freshly prepared base for optimal results. |
| Suboptimal Reaction Temperature | Maintain a consistent low temperature (e.g., -78 °C) throughout the reaction. Use a cryostat or a well-insulated bath. |
| Premature Quenching | Ensure the quenching agent is added rapidly and efficiently at low temperature to trap the chiral enolate before any potential racemization. |
| Incomplete Reaction | Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material before quenching. |
Quantitative Data Summary
The following table summarizes the reported stereoselectivity for a key step in an asymmetric synthesis of (+)-Erysotramidine.
| Step | Conditions | Stereoselectivity | Reference |
| Chiral base desymmetrization of bridged imide | bis-lithium amide base, THF, Me₃SiCl, –78 °C | 92–94% ee | [3] |
Detailed Experimental Protocols
Protocol 1: Asymmetric Desymmetrization of a Meso-Imide
This protocol is adapted from the synthesis of (+)-Erysotramidine reported by Simpkins and coworkers.[3]
Materials:
-
Bridged imide
-
Chiral bis-lithium amide base
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethylsilyl chloride (Me₃SiCl)
-
Argon or Nitrogen atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the bridged imide in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a freshly prepared solution of the chiral bis-lithium amide base in THF via the dropping funnel, maintaining the internal temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the time specified in the literature (typically 1-2 hours).
-
Add trimethylsilyl chloride (Me₃SiCl) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to proceed for the specified time before quenching with a saturated aqueous solution of ammonium chloride.
-
Warm the mixture to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Experimental Workflow: Asymmetric Synthesis of (+)-Erysotramidine
Caption: Key stages in the asymmetric synthesis of (+)-Erysotramidine.
Logical Relationship: Troubleshooting Low Enantiomeric Excess
Caption: Troubleshooting flowchart for low enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. New approaches for the synthesis of erythrinan alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. New approaches for the synthesis of erythrinan alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the multi-step synthesis of Erysotramidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of Erysotramidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on common challenges reported in the literature.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield in oxidative dearomatization step | 1. Suboptimal hypervalent iodine reagent. 2. Incorrect solvent or temperature. 3. Degradation of starting material or product. | 1. Screen different hypervalent iodine reagents (e.g., PIDA, PIFA). 2. Optimize solvent and temperature; reactions are often run at low temperatures. 3. Ensure anhydrous conditions and inert atmosphere. |
| Poor stereoselectivity in ketone reduction | 1. Inappropriate reducing agent. 2. Steric hindrance affecting facial selectivity. 3. Suboptimal reaction temperature. | 1. Employ stereoselective reducing agents (e.g., K-selectride, L-selectride). 2. Consider the steric bulk of substituents on the substrate. 3. Perform the reduction at low temperatures to enhance selectivity. |
| Unsuccessful Pictet-Spengler cyclization | 1. Insufficiently activated electrophile (iminium ion). 2. Deactivation of the aromatic ring. 3. Harsh reaction conditions leading to decomposition. | 1. Use a suitable acid catalyst (e.g., TFA, HCl) to promote iminium ion formation. 2. Ensure the presence of electron-donating groups on the aromatic ring. 3. Optimize reaction temperature and time to avoid side reactions. |
| Failure of Heck cyclization | 1. Catalyst poisoning or deactivation. 2. Poor choice of ligand or base. 3. Steric hindrance preventing intramolecular reaction. | 1. Use a robust palladium catalyst and ensure purity of reagents. 2. Screen different phosphine ligands and bases (e.g., PPh₃, P(o-tol)₃; Et₃N, K₂CO₃). 3. Modify the substrate to reduce steric strain if possible. |
| Difficulty in removing protecting groups | 1. Protecting group is too stable under standard conditions. 2. Cleavage conditions affect other functional groups. | 1. Select a protecting group that can be removed under orthogonal conditions. 2. Carefully screen deprotection reagents and conditions to ensure chemoselectivity. |
| Formation of multiple byproducts | 1. Side reactions due to reactive intermediates. 2. Lack of chemoselectivity in a reaction step. 3. Isomerization of double bonds. | 1. Optimize reaction conditions (temperature, concentration, addition rate) to minimize side reactions. 2. Utilize protecting groups to shield sensitive functionalities. 3. Choose reaction conditions known to preserve stereochemistry and double bond geometry. |
Frequently Asked Questions (FAQs)
General Synthesis Strategy
Q1: What are the most common strategies for the total synthesis of this compound?
A1: Several successful strategies for the total synthesis of this compound have been reported. Key approaches include:
-
Oxidative Dearomatization-Based Methods: These routes often commence with an inexpensive phenol derivative and utilize a hypervalent iodine reagent to induce oxidative phenol dearomatization.[1][2] This is frequently followed by a series of reactions including cyclizations and rearrangements to construct the tetracyclic core.[3][4]
-
Domino Processes: A domino process involving amidation, spirocyclization, and the formation of an iminium ion followed by electrophilic aromatic substitution has been employed to create the spirocyclic skeleton of this compound.[5]
-
Cascade Cyclization Reactions: A Brønsted and Lewis acid co-promoted cascade cyclization has been developed for a concise synthesis of the pyrrolo[2,1-a]isoquinoline core, which is then elaborated to this compound.[6]
-
Asymmetric Synthesis from Chiral Precursors: Enantiospecific routes starting from precursors like L-tartaric acid or L-malic acid have been explored.[7][8] These methods often involve key steps such as N-acyliminium ion cyclizations and radical cyclizations.[7]
Specific Reaction Steps
Q2: What is the role of hypervalent iodine reagents in this compound synthesis?
A2: Hypervalent iodine reagents are crucial in several synthetic routes to this compound for mediating oxidative phenol dearomatization.[1][2][3] This step transforms a simple, planar phenol into a more complex, three-dimensional structure, which is a key intermediate for subsequent cyclization reactions to build the core structure of the alkaloid.
Q3: What are the key challenges in the Pictet-Spengler reaction for forming the tetracyclic system?
A3: The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline moiety of this compound.[3][4] Challenges can include achieving high yields and avoiding side reactions. The success of this reaction is highly dependent on the reactivity of both the tryptamine equivalent and the carbonyl component, as well as the specific acid catalyst and reaction conditions used.
Q4: How is the stereochemistry of this compound controlled during the synthesis?
A4: Controlling the stereochemistry is a critical aspect of the synthesis. This is often achieved through:
-
Stereoselective Reductions: The final ketone reduction is a key step where stereoselectivity is crucial.[3][4]
-
Chiral Auxiliaries: The use of removable chiral auxiliaries, such as those derived from lactic acid, can guide the stereochemical outcome of key reactions like aza-Michael additions.
-
Chiral Starting Materials: Employing enantiopure starting materials like L-tartaric acid or L-malic acid allows for the transfer of chirality throughout the synthesis.[7][8]
-
Diastereoselective Cyclizations: The diastereocontrol in N-acyliminium ion cyclizations can be influenced by factors such as the choice of protecting groups.[7]
Experimental Protocols
Key Experiment: Oxidative Phenol Dearomatization
This protocol is a generalized procedure based on commonly reported methods.
-
Starting Material: A suitably substituted phenol derivative.
-
Reagent: Phenyliodine(III) diacetate (PIDA) or a similar hypervalent iodine reagent (1.1 - 1.5 equivalents).
-
Solvent: A suitable solvent such as methanol or a mixture of acetonitrile and water.
-
Procedure: a. Dissolve the phenol derivative in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to the desired temperature (typically between -20 °C and 0 °C). c. Add the hypervalent iodine reagent portion-wise over a period of 15-30 minutes. d. Stir the reaction mixture at the same temperature for the specified time (typically 1-4 hours), monitoring the reaction progress by TLC. e. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. f. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography.
Visualizations
General Synthetic Workflow for this compound
Caption: A generalized workflow for the multi-step synthesis of this compound.
Decision Tree for Troubleshooting Low Yields
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
- 1. Synthesis of the erythrina alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient formal total synthesis of the erythrina alkaloid (+)-erysotramidine, using a domino process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brønsted acid and Lewis acid co-promoted cascade cyclization reaction and application to the total synthesis of this compound - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. New approaches for the synthesis of erythrinan alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis pathways to Erythrina alkaloids and Erythrina type compounds. | Semantic Scholar [semanticscholar.org]
Erysotramidine Yield Optimization: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the yield optimization of Erysotramidine. The information is presented in a question-and-answer format to directly address common challenges encountered during chemical synthesis and biotechnological production.
Section 1: Chemical Synthesis of this compound
The total synthesis of this compound, a tetracyclic Erythrina alkaloid, involves several key chemical reactions. Optimizing these steps is crucial for maximizing the overall yield.
Frequently Asked Questions (FAQs) - Chemical Synthesis
Q1: What are the common strategies for the total synthesis of this compound?
A1: The total synthesis of this compound has been achieved through various strategies, often involving key reactions such as the Pictet-Spengler reaction, Heck cyclization, and oxidative dearomatization of phenol derivatives.[1][2][3][4] One common approach involves the construction of the tetracyclic core through a domino process involving amidation, spirocyclization, and electrophilic aromatic substitution.[2] Another strategy utilizes an intramolecular Diels-Alder reaction to form a key intermediate, which is then further elaborated to this compound.[3]
Q2: How can the yield of the Pictet-Spengler reaction for the synthesis of the this compound core be optimized?
A2: The Pictet-Spengler reaction is a critical step in many syntheses of the Erythrina alkaloid skeleton.[4][5] Optimization of this reaction can be achieved by carefully selecting the acid catalyst, solvent, and reaction temperature. Common catalysts include trifluoroacetic acid (TFA) and boron trifluoride etherate (BF3·OEt2).[6] The choice of solvent can significantly impact the reaction rate and diastereoselectivity.[7] For instance, in some cases, using THF as a solvent has been shown to be more efficient than acetonitrile or DMF.[7] Temperature control is also crucial, with reactions sometimes performed at low temperatures (-78°C) under kinetic control or higher temperatures (70°C) under thermodynamic control to favor the desired diastereomer.[8]
Q3: What are the key parameters to consider for improving the efficiency of the Heck cyclization step?
A3: The intramolecular Heck reaction is another pivotal step used to construct the tetracyclic framework of this compound.[4] The efficiency of this reaction is influenced by the choice of palladium catalyst, ligands, base, and solvent. Chiral phosphine ligands can be employed to achieve enantioselective synthesis. The reaction is typically sensitive to steric hindrance, and the choice of the leaving group on the aryl or vinyl halide can affect the reaction rate. Microwave-assisted Heck cyclization has been shown to reduce reaction times and, in some cases, improve yields.[9]
Troubleshooting Guide - Chemical Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Pictet-Spengler reaction | - Suboptimal acid catalyst or concentration.- Inappropriate solvent.- Incorrect reaction temperature.- Formation of side products. | - Screen different Brønsted or Lewis acids (e.g., TFA, BF3·OEt2).- Test a range of solvents with varying polarities (e.g., THF, CH2Cl2, toluene).- Optimize the reaction temperature to balance reaction rate and selectivity.- Analyze byproducts to understand decomposition pathways and adjust conditions accordingly. |
| Poor diastereoselectivity in Pictet-Spengler reaction | - Reaction conditions favoring the undesired diastereomer. | - For kinetically controlled reactions, use lower temperatures.- For thermodynamically controlled reactions, use higher temperatures and longer reaction times to allow for equilibration.- Consider using a chiral catalyst or auxiliary to induce stereoselectivity.[10] |
| Low conversion in Heck cyclization | - Inactive catalyst.- Inappropriate ligand or base.- Unsuitable solvent. | - Use a fresh palladium catalyst or pre-activate it.- Screen different phosphine ligands and bases (e.g., PPh3, P(o-tol)3; Et3N, K2CO3).- Employ a solvent that solubilizes all reactants and the catalyst system effectively (e.g., DMF, DMAc, THF). |
| Formation of undesired regioisomers in Heck cyclization | - Electronic or steric factors favoring the formation of the undesired product. | - Modify the substrate to electronically or sterically favor the desired cyclization pathway.- Adjust the catalyst and ligand system to influence the regioselectivity. |
| Difficulty in purifying the final product | - Presence of closely related impurities or diastereomers. | - Employ high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) for purification.- Consider derivatization of the product to facilitate separation. |
Section 2: Biotechnological Production of this compound
The production of this compound and other Erythrina alkaloids through plant cell culture and metabolic engineering presents a promising alternative to chemical synthesis and extraction from natural sources.
This compound Biosynthetic Pathway
This compound belongs to the benzylisoquinoline alkaloid (BIA) family. Its biosynthesis is believed to proceed from the precursor (S)-norreticuline. The pathway involves a series of enzymatic steps, including oxidations, reductions, and rearrangements to form the characteristic tetracyclic core of Erythrina alkaloids.
Frequently Asked Questions (FAQs) - Biotechnological Production
Q1: Can this compound be produced in plant cell cultures?
A1: Yes, alkaloids of the Erythrina genus have been produced in in vitro cultures, including callus and cell suspension cultures of Erythrina americana.[1][11] However, the yields are often low in undifferentiated cells compared to the parent plant.[12]
Q2: How can the yield of Erythrina alkaloids be enhanced in cell cultures?
A2: Several strategies can be employed to enhance alkaloid production in plant cell cultures:
-
Media Optimization: Adjusting the composition of the culture medium, including nutrients, vitamins, and plant growth regulators (PGRs), can significantly impact biomass and alkaloid accumulation.[11]
-
Elicitation: The addition of elicitors, which are compounds that trigger defense responses in plants, can stimulate the biosynthesis of secondary metabolites like alkaloids.[12]
-
Metabolic Engineering: Modifying the expression of key genes in the biosynthetic pathway can redirect metabolic flux towards the desired product.[13][14][15]
Q3: What are effective elicitors for increasing Erythrina alkaloid production?
A3: Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are well-known elicitors that have been shown to enhance the production of various alkaloids in plant cell cultures.[12][16] For instance, the application of 100 µM MeJA has been found to be optimal for enhancing secondary metabolite production in several plant species.[12] The optimal concentration and exposure time for elicitation need to be determined empirically for each specific cell line and target compound.
Q4: What are potential metabolic engineering targets for boosting this compound yield?
A4: Potential metabolic engineering strategies for increasing this compound production include:
-
Overexpression of rate-limiting enzymes: Identifying and overexpressing enzymes that catalyze slow steps in the biosynthetic pathway can increase the overall flux towards this compound.
-
Downregulation of competing pathways: Reducing the expression of enzymes in pathways that compete for common precursors can make more substrate available for this compound synthesis.
-
Expression of regulatory genes: Introducing transcription factors that upregulate the entire biosynthetic pathway can lead to a coordinated increase in the production of all necessary enzymes.[13]
Troubleshooting Guide - Biotechnological Production
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound production in cell culture | - Inappropriate cell line.- Non-optimal culture medium.- Lack of differentiation.- Low expression of biosynthetic genes. | - Screen different explant sources and genotypes for callus induction.- Optimize the concentrations of macronutrients, micronutrients, and vitamins.- Test different combinations and concentrations of plant growth regulators (e.g., auxins and cytokinins) to induce differentiation if required for production.- Analyze the expression of key biosynthetic genes to identify bottlenecks. |
| Elicitor treatment is ineffective or toxic | - Incorrect elicitor concentration.- Inappropriate timing of elicitor addition.- Cell line is not responsive to the elicitor. | - Perform a dose-response experiment to determine the optimal elicitor concentration.- Add the elicitor at different growth phases (e.g., exponential or stationary phase).- Test a panel of different elicitors (e.g., methyl jasmonate, salicylic acid, chitosan).[16][17] |
| Low biomass accumulation | - Suboptimal culture conditions.- Nutrient limitation. | - Optimize physical parameters such as temperature, light, and agitation speed.- Ensure that the culture medium provides all necessary nutrients for cell growth. |
| Product degradation | - Instability of this compound in the culture medium.- Presence of degradative enzymes. | - Analyze the stability of this compound under culture conditions.- Consider in situ product removal techniques to protect the product from degradation. |
Section 3: Extraction, Purification, and Quantification
Efficient extraction, purification, and quantification methods are essential for the accurate assessment of this compound yield and for obtaining a high-purity product for further research and development.
Experimental Protocols
Protocol 1: General Extraction of Erythrina Alkaloids from Plant Material
-
Sample Preparation: Air-dry and grind the plant material (e.g., seeds, leaves, or bark) to a fine powder.
-
Extraction: Macerate the powdered material with a suitable organic solvent, such as methanol or a chloroform-methanol mixture, at room temperature for an extended period (e.g., 24-48 hours) with occasional shaking. Repeat the extraction process multiple times to ensure complete extraction.
-
Filtration and Concentration: Filter the combined extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning: Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) and wash with a nonpolar solvent (e.g., hexane) to remove neutral compounds. Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10 and extract the alkaloids with an organic solvent (e.g., chloroform or dichloromethane).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid fraction.
Protocol 2: Quantification of this compound by HPLC
-
Sample Preparation: Dissolve a known amount of the crude alkaloid extract or purified sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 230 and 280 nm).
-
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Troubleshooting Guide - Extraction, Purification, and Quantification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low extraction yield | - Incomplete extraction.- Inappropriate solvent.- Degradation of alkaloids during extraction. | - Increase the extraction time or use a more efficient extraction method (e.g., Soxhlet or ultrasound-assisted extraction).- Test different solvents with varying polarities.- Avoid high temperatures during extraction and concentration. |
| Co-elution of impurities during chromatography | - Suboptimal chromatographic conditions. | - Optimize the mobile phase gradient, flow rate, and column temperature.- Try a different stationary phase (e.g., phenyl-hexyl or cyano).- Use a longer column or a column with a smaller particle size for better resolution. |
| Poor peak shape in HPLC analysis | - Column overload.- Inappropriate mobile phase pH.- Interaction of alkaloids with silanol groups on the column. | - Dilute the sample before injection.- Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.- Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. |
| Inaccurate quantification | - Unstable reference standard.- Matrix effects in the sample. | - Use a fresh, properly stored reference standard.- Prepare calibration standards in a matrix similar to the sample or use the standard addition method to compensate for matrix effects. |
Quantitative Data Summary
Table 1: Effect of Plant Growth Regulators on Erythrina Alkaloid Production in Erythrina americana Cell Suspension Cultures [11]
| Plant Growth Regulators | Concentration (mg/L) | α-Erythroidine (µg/g dry wt) | β-Erythroidine (µg/g dry wt) |
| Naphthaleneacetic acid (NAA) | 3 | 89 | 17 |
| Kinetin | 2 | 89 | 17 |
Table 2: Effect of Methyl Jasmonate (MeJA) on Terpenoid Indole Alkaloid Accumulation in Rhazya stricta Hairy Root Cultures (as an example of elicitation effect) [18]
| MeJA Concentration (µM) | Alkaloid | Fold Increase (compared to control) |
| 50 | Ajmalicine | 1.5 |
| 50 | Eburenine | 3.0 |
| 50 | Quebrachamine | 2.6 |
| 200 | Fluorocarpamine | 3.7 |
Logical Workflow for Troubleshooting Low this compound Yield
References
- 1. Synthesis of the erythrina alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient formal total synthesis of the erythrina alkaloid (+)-erysotramidine, using a domino process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Concise Synthesis of the Erythrina Alkaloid 3–Demethoxyerythratidinone via Combined Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Collective total synthesis of stereoisomeric yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of alkaloids by in vitro culture of Erythrina americana Miller - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Application of metabolic engineering to enhance the content of alkaloids in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic engineering of plants for alkaloid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Opportunities in metabolic engineering to facilitate scalable alkaloid production [dspace.mit.edu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Methyljasmonate Elicitation Increases Terpenoid Indole Alkaloid Accumulation in Rhazya stricta Hairy Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Erysotramidine Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the extraction of Erysotramidine from its natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources can it be extracted?
This compound is a type of Erythrina alkaloid.[1][2] It can be isolated from various plants belonging to the Erythrina genus, including Erythrina crista-galli, Erythrina leptorhiza, and Erythrina oaxacana.[3]
Q2: What is the general principle behind the extraction of this compound?
The extraction of this compound, like other alkaloids, typically relies on the principle of acid-base extraction. The plant material is first treated with a solvent to extract a wide range of compounds. Subsequently, the pH of the extract is manipulated to separate the basic alkaloids, like this compound, from other non-alkaloidal compounds.
Q3: Which solvents are most effective for the initial extraction of this compound?
Polar organic solvents such as methanol and ethanol are commonly used for the initial extraction of alkaloids from Erythrina species.[1][4] These solvents are effective at dissolving a broad spectrum of compounds, including this compound. The choice of solvent can significantly impact the overall yield and purity of the extract.
Q4: Can modern extraction techniques be applied to improve this compound yield?
Yes, modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be more efficient than traditional methods like maceration or Soxhlet extraction for obtaining alkaloids from medicinal plants.[5][6] These methods can lead to higher yields in shorter extraction times and with reduced solvent consumption.[5][6]
Q5: How can I confirm the presence and quantity of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for the separation, identification, and quantification of alkaloids like this compound. Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation and confirmation.
Troubleshooting Guide: Overcoming Low this compound Yield
Low yield is a common challenge in the extraction of natural products. This guide provides a systematic approach to identifying and resolving potential issues during your this compound extraction experiments.
Problem 1: Low Yield of Crude Alkaloid Extract
| Potential Cause | Recommended Solution |
| Improper Plant Material Preparation | - Insufficient Drying: Ensure plant material is thoroughly dried to prevent enzymatic degradation of alkaloids. Use a well-ventilated area or a low-temperature oven (40-50°C).- Inadequate Grinding: Grind the dried material into a fine, uniform powder to increase the surface area for solvent penetration. |
| Suboptimal Initial Solvent Extraction | - Incorrect Solvent Choice: While methanol and ethanol are generally effective, the optimal solvent may vary depending on the specific plant part used. Consider experimenting with different solvent systems (e.g., varying percentages of ethanol in water).- Insufficient Solvent-to-Solid Ratio: A low volume of solvent may not be sufficient to dissolve all the target compounds. Experiment with increasing the solvent-to-solid ratio.- Inadequate Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature. For maceration, ensure sufficient soaking time with periodic agitation. For methods like Soxhlet or reflux, ensure the apparatus is functioning correctly and the extraction cycles are adequate. |
| Inefficient Acid-Base Extraction | - Incomplete Acidification/Basification: Ensure the pH is adequately adjusted during the acid-base extraction steps. Use a calibrated pH meter to verify the pH at each stage.- Formation of Emulsions: Emulsions can form at the interface between the aqueous and organic layers, trapping the analyte. To break emulsions, you can try adding a small amount of brine, gentle swirling instead of vigorous shaking, or centrifugation. |
Problem 2: Low Yield of Purified this compound
| Potential Cause | Recommended Solution |
| Loss of Compound During Solvent Evaporation | - Overheating: High temperatures during solvent removal can lead to the degradation of this compound. Use a rotary evaporator at a controlled, low temperature.- High Volatility: While this compound itself is not highly volatile, some degradation products might be. Ensure a well-maintained vacuum system to prevent loss. |
| Inefficient Chromatographic Purification | - Inappropriate Stationary or Mobile Phase: The choice of column (e.g., silica gel, C18) and the solvent system for elution are critical. A suboptimal system can lead to poor separation and loss of the target compound. Perform small-scale analytical TLC or HPLC to optimize the separation conditions before scaling up.- Co-elution with Other Compounds: If this compound co-elutes with other alkaloids or impurities, the final yield of the pure compound will be reduced. Further purification steps, such as preparative HPLC, may be necessary. |
| Compound Degradation | - pH Instability: this compound may be sensitive to extreme pH conditions. Minimize exposure to strong acids or bases and consider using buffers where appropriate.- Light or Air Sensitivity: Some alkaloids are sensitive to light and air. Store extracts and purified compounds in amber vials, under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures. |
Data Presentation: Illustrative this compound Yields
The following tables present illustrative data on this compound yield based on common experimental variables. Note: This data is for demonstrative purposes to highlight general trends and may not reflect actual experimental outcomes.
Table 1: Effect of Extraction Method on this compound Yield
| Extraction Method | Extraction Time (hours) | Solvent Volume (mL/100g) | Illustrative this compound Yield (%) |
| Maceration | 48 | 1000 | 0.05 |
| Soxhlet Extraction | 12 | 800 | 0.08 |
| Ultrasound-Assisted Extraction (UAE) | 1 | 500 | 0.12 |
| Microwave-Assisted Extraction (MAE) | 0.5 | 500 | 0.15 |
Table 2: Effect of Solvent on this compound Yield (using UAE)
| Solvent System | Extraction Temperature (°C) | Illustrative this compound Yield (%) |
| 100% Methanol | 40 | 0.10 |
| 80% Methanol in Water | 40 | 0.12 |
| 100% Ethanol | 40 | 0.09 |
| 80% Ethanol in Water | 40 | 0.11 |
Experimental Protocols
Protocol 1: General Alkaloid Extraction from Erythrina Species
This protocol outlines a standard laboratory procedure for the extraction of a crude alkaloid mixture from Erythrina plant material.
-
Preparation of Plant Material:
-
Thoroughly dry the plant material (e.g., leaves, twigs, or seeds) in a well-ventilated area or a low-temperature oven (40-50°C) to a constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Initial Solvent Extraction:
-
Macerate the powdered plant material in 80% methanol (1:10 w/v) at room temperature for 48 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the maceration process with the plant residue two more times.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Dissolve the crude extract in 5% aqueous acetic acid.
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with an equal volume of diethyl ether three times in a separatory funnel to remove neutral and acidic compounds. Discard the ether layers.
-
Adjust the pH of the aqueous layer to approximately 9-10 with a 28% ammonium hydroxide solution.
-
Extract the basified aqueous solution with an equal volume of chloroform three times. The alkaloids will partition into the organic (chloroform) layer.
-
Combine the chloroform fractions and wash them with distilled water.
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
-
-
Purification of this compound:
-
The crude alkaloid extract can be further purified using column chromatography over silica gel with a suitable solvent gradient (e.g., a mixture of chloroform and methanol).
-
Monitor the fractions by Thin Layer Chromatography (TLC) and combine the fractions containing this compound.
-
For higher purity, preparative HPLC can be employed.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General workflow for this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Artificial Erythrina Alkaloids from Three Erythrina Plants, E. variegata, E. crista-galli and E. arborescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Evaluation of Erythrinan Alkaloids from Erythrina cristagalli L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Study of Erythrina indica Lam. (Febaceae) Leaves Extracts for Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aktpublication.com [aktpublication.com]
- 6. discovery.researcher.life [discovery.researcher.life]
Erysotramidine Purification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of Erysotramidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during this compound purification?
A1: Based on synthetic routes, common impurities may include unreacted starting materials (phenols, amine derivatives), reagents from oxidative dearomatization (e.g., hypervalent iodine reagents), side-products from cyclization reactions, and stereoisomers of this compound.[1][2][3]
Q2: What analytical techniques are suitable for monitoring the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with a reversed-phase column is a primary tool for assessing purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and identification of impurities.[1] Mass Spectrometry (MS) can be used to confirm the molecular weight of this compound and identify impurities.
Q3: What are the general stability characteristics of this compound?
A3: While specific stability data for this compound is not extensively published, alkaloids can be susceptible to degradation under harsh pH conditions, elevated temperatures, and exposure to light and oxygen.[4][5][6] It is advisable to store this compound in a cool, dark, and inert environment.
Troubleshooting Guides
Low Yield After Purification
Problem: The final yield of purified this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Elution from Column | Modify the solvent gradient in your chromatography. Increase the percentage of the stronger eluting solvent. | Improved recovery of this compound from the column. |
| Degradation During Purification | Perform purification steps at a lower temperature. Use buffers to maintain a neutral pH. | Minimized degradation and increased yield. |
| Precipitation on Column | Ensure the sample is fully dissolved in the mobile phase before loading. Consider a different solvent system. | Prevents column clogging and sample loss. |
| Co-elution with Impurities | Optimize the chromatographic method. Try a different stationary phase or a shallower solvent gradient. | Better separation of this compound from impurities. |
Poor Peak Shape in HPLC
Problem: HPLC analysis of the purified sample shows tailing or fronting peaks for this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | Reduce the concentration of the sample injected onto the column. | Symmetrical, well-defined peaks. |
| Secondary Interactions with Stationary Phase | Add a competing amine (e.g., triethylamine) to the mobile phase to mask silanol interactions. | Improved peak shape. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. | Sharper, more symmetrical peaks. |
| Column Degradation | Replace the HPLC column with a new one of the same type. | Restoration of expected peak shape. |
Presence of Unexpected Impurities
Problem: The purified this compound contains unexpected peaks in the chromatogram or signals in the NMR spectrum.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress more closely using TLC or HPLC to ensure completion. | Reduction of starting material carryover. |
| Side Reactions | Re-evaluate the reaction conditions (temperature, reaction time, stoichiometry of reagents).[2][7] | Minimized formation of side-products. |
| Contamination from Solvents or Reagents | Use high-purity solvents and reagents. Filter all solutions before use. | Elimination of contaminant-related impurities. |
| Sample Degradation | Analyze the sample immediately after purification. Store purified material under inert gas at low temperatures.[5] | Prevention of degradation product formation. |
Experimental Protocols
General HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: Start with a low percentage of B, and gradually increase to elute this compound. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Sample Preparation for NMR Analysis
-
Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of the erythrina alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stability issues and degradation of Erysotramidine in solution
Disclaimer: Specific stability and degradation data for Erysotramidine in solution are not extensively available in public literature. The information provided in this technical support center is based on the chemical structure of this compound, general knowledge of Erythrina alkaloids, and established principles of drug and alkaloid stability. Researchers should perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a tetracyclic spiroamine Erythrina alkaloid.[1] Its chemical formula is C₁₉H₂₁NO₄.[2] Like many alkaloids, it is a basic compound containing nitrogen atoms, which can influence its solubility and stability in different pH conditions.[3][4] Most alkaloids are crystalline solids and are generally more soluble in organic solvents than in water.[3]
Q2: I am observing precipitation of this compound in my aqueous buffer. What could be the cause?
Precipitation of alkaloids like this compound in aqueous solutions is a common issue and can be attributed to several factors:
-
pH: As a basic compound, this compound's solubility in aqueous solutions is highly pH-dependent. It is generally more soluble in acidic conditions where the nitrogen atom is protonated, forming a more water-soluble salt. In neutral or basic solutions, it is likely to be in its less soluble free-base form.
-
Solvent: this compound is likely more soluble in organic solvents. If your stock solution is in an organic solvent (like DMSO or ethanol) and is added to an aqueous buffer, the final concentration of the organic solvent might be too low to maintain solubility.
-
Concentration: The concentration of this compound in your solution may have exceeded its solubility limit under the specific conditions (pH, temperature, and solvent composition).
-
Temperature: Temperature can affect solubility. If the solution was prepared at a higher temperature and then cooled, precipitation might occur.
Q3: My this compound solution is changing color. Does this indicate degradation?
A change in color (e.g., turning yellow or brown) is a common indicator of chemical degradation. For alkaloids, this can be due to:
-
Oxidation: The complex structure of this compound, particularly the aromatic and other unsaturated moieties, may be susceptible to oxidation, which can lead to the formation of colored degradation products. The presence of oxygen, metal ions, or exposure to light can catalyze oxidative degradation.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the compound. It is advisable to protect this compound solutions from light.
Q4: What are the likely degradation pathways for this compound in solution?
While specific degradation pathways for this compound have not been detailed in the literature, based on its structure and general alkaloid chemistry, potential degradation routes include:
-
Hydrolysis: If the solution is subjected to strong acidic or basic conditions, hydrolysis of the methoxy groups or other susceptible bonds might occur.
-
Oxidation: As mentioned, oxidation of the aromatic ring or other parts of the molecule is a likely degradation pathway.
-
Photodegradation: Light-induced degradation can lead to complex structural changes.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon adding stock solution to aqueous buffer. | pH of the buffer is too high (neutral or basic). | Prepare the aqueous buffer at a lower pH (e.g., pH 4-6) to enhance the solubility of the basic alkaloid. |
| Final concentration of organic co-solvent is too low. | Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, if experimentally permissible. | |
| Concentration of this compound is too high. | Reduce the final concentration of this compound in the solution. | |
| Solution becomes cloudy over time. | Slow precipitation of the compound. | Store the solution at a different temperature (e.g., 4°C or room temperature) to see if it improves stability. Prepare fresh solutions before each experiment. |
| Consider using solubility enhancers like cyclodextrins if compatible with the experimental setup. |
Issue 2: Suspected Degradation (e.g., Color Change, Loss of Activity)
| Symptom | Possible Cause | Suggested Solution |
| Solution turns yellow or brown. | Oxidation or photodegradation. | Prepare solutions fresh and use them immediately. Protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Degas solvents to remove dissolved oxygen. Consider adding antioxidants (e.g., ascorbic acid) if they do not interfere with the experiment. | ||
| Inconsistent experimental results over time from the same stock solution. | Degradation of this compound in the stock solution. | Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. |
| Perform a stability study of the stock solution under your storage conditions using an analytical method like HPLC. |
Data Presentation
Table 1: General Factors Affecting Alkaloid Stability in Solution
| Factor | Effect on Stability | General Recommendations |
| pH | Can catalyze hydrolysis and affect the rate of oxidation. Solubility is also highly pH-dependent. | Determine the optimal pH for both solubility and stability through preliminary studies. Generally, slightly acidic conditions are preferable for the solubility of basic alkaloids. |
| Temperature | Higher temperatures generally accelerate degradation reactions. | Store solutions at the lowest practical temperature to minimize degradation. Avoid excessive heat during solution preparation. |
| Light | Exposure to UV and visible light can cause photodegradation. | Protect solutions from light at all times by using amber glassware or wrapping containers in foil. |
| Oxygen | Can lead to oxidative degradation, especially in the presence of metal ions or light. | Use deoxygenated solvents. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. |
| Solvent | The type of solvent can influence stability. Protic solvents may participate in degradation reactions. | Use high-purity, appropriate solvents. Be aware of potential interactions between the solvent and this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add a suitable high-purity organic solvent (e.g., DMSO, ethanol) to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the vial until the this compound is completely dissolved.
-
Storage: Store the stock solution in small, single-use aliquots in amber vials at -20°C or -80°C to minimize degradation from light exposure and freeze-thaw cycles.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for assessing the stability of this compound in a given solution. The specific parameters (e.g., column, mobile phase) will need to be optimized for this compound.
-
Method Development: Develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is often effective for alkaloids.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Forced Degradation Study: To understand potential degradation pathways, subject this compound solutions to stress conditions:
-
Acidic: 0.1 M HCl at a controlled temperature.
-
Basic: 0.1 M NaOH at a controlled temperature.
-
Oxidative: 3% H₂O₂ at a controlled temperature.
-
Thermal: Heat the solution at a specified temperature (e.g., 60°C).
-
Photolytic: Expose the solution to a light source (e.g., UV lamp).
-
-
Sample Analysis:
-
Prepare a solution of this compound in the desired buffer/solvent system.
-
Divide the solution into several aliquots. Store them under the conditions you want to test (e.g., room temperature, 4°C, protected from light, exposed to light).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot into the HPLC system.
-
-
Data Analysis:
-
Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation.
-
Observe the appearance of new peaks, which represent degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Hypothetical degradation pathways of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Erysotramidine Analogs
Welcome to the technical support center for the synthesis and optimization of Erysotramidine analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound analogs, particularly focusing on the key Pictet-Spengler reaction for the formation of the tetracyclic core.
Q1: My Pictet-Spengler reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Pictet-Spengler reaction for this compound analog synthesis are a common issue. Several factors can contribute to this, and a systematic approach to optimization is recommended.
-
Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. The reaction is driven by the formation of an electrophilic iminium ion, which requires sufficient acidity.[1]
-
Troubleshooting:
-
If using a mild acid, consider switching to a stronger one like trifluoroacetic acid (TFA).[1]
-
Optimize the catalyst loading. Typically, 0.1 to 1.0 equivalents of TFA are used.
-
Ensure the catalyst is not degraded or contaminated.
-
-
-
Reaction Temperature and Time: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, gradually increase the temperature. Refluxing conditions are often required for less reactive substrates.[1]
-
Conversely, if side product formation is observed, try running the reaction at a lower temperature for a longer period.
-
-
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and can influence the reaction pathway.[2]
-
Troubleshooting:
-
While protic solvents have been traditionally used, aprotic solvents like dichloromethane (DCM) or acetonitrile have been shown to improve yields in some cases.[1]
-
Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
-
-
Incomplete Iminium Ion Formation: The initial condensation of the β-arylethylamine with the aldehyde to form the imine, and its subsequent protonation to the iminium ion, is essential.
-
Troubleshooting:
-
Consider pre-forming the imine before adding the acid catalyst. This can be done by stirring the amine and aldehyde together at room temperature.
-
Use a slight excess of the aldehyde to ensure complete consumption of the starting amine.
-
-
Q2: I am observing the formation of significant side products in my reaction. How can I minimize these?
A2: Side product formation is often related to the reaction conditions being too harsh or not selective enough.
-
Troubleshooting:
-
Lower the Temperature: Running the reaction at a lower temperature can often improve selectivity and reduce the formation of degradation products.
-
Optimize Catalyst Loading: An excess of a strong acid can sometimes lead to unwanted side reactions. Titrate the amount of catalyst to find the optimal concentration.
-
Control Reagent Addition: Adding the aldehyde or catalyst dropwise to the reaction mixture can help to control the reaction rate and minimize side product formation.
-
Q3: The purification of my this compound analog is proving difficult. What strategies can I employ?
A3: The basic nature and polarity of alkaloid structures like this compound analogs can make purification by standard column chromatography challenging.
-
Troubleshooting:
-
Column Chromatography Adjustments:
-
If streaking is observed on normal-phase silica gel, consider adding a small amount of a basic modifier like triethylamine to the eluent system.
-
For highly polar compounds, reverse-phase chromatography (C18) may be more effective.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a powerful technique for purifying polar compounds.
-
-
Acid-Base Extraction: Utilize the basicity of the amine in your product. During the work-up, you can perform an acid-base extraction to separate your product from non-basic impurities.
-
Crystallization: If possible, crystallization can be an excellent method for purifying the final compound or key intermediates, especially at a larger scale.
-
Data Presentation
Table 1: Optimization of Pictet-Spengler Reaction Conditions for a Representative this compound Analog Precursor
The following table summarizes the effect of different catalysts, solvents, and temperatures on the yield of a model Pictet-Spengler reaction between a β-arylethylamine and an aldehyde to form a key tetrahydroisoquinoline intermediate for this compound analog synthesis.
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HCl (1.0) | Ethanol | Reflux | 12 | 45 |
| 2 | H₂SO₄ (1.0) | Methanol | Reflux | 12 | 52 |
| 3 | TFA (0.5) | DCM | 25 | 24 | 65 |
| 4 | TFA (1.0) | DCM | 25 | 18 | 78 |
| 5 | TFA (1.0) | DCM | 40 (Reflux) | 8 | 85 |
| 6 | TFA (1.0) | Acetonitrile | 25 | 18 | 72 |
| 7 | TFA (1.0) | Benzene | Reflux | 10 | 88[2] |
| 8 | BF₃·OEt₂ (1.0) | DCM | 0 to 25 | 12 | 75 |
Note: The data presented is a composite representation based on trends reported in the literature for similar Pictet-Spengler reactions and may not reflect the results of a single specific experiment.[2][3][4][5][6]
Experimental Protocols
Detailed Protocol for Trifluoroacetic Acid (TFA) Catalyzed Pictet-Spengler Reaction
This protocol describes a general procedure for the synthesis of a tetrahydroisoquinoline core structure, a key intermediate in the synthesis of this compound analogs.
Materials:
-
β-arylethylamine (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Trifluoroacetic acid (TFA) (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamine (1.0 equiv) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Aldehyde Addition: Add the aldehyde (1.1 equiv) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Catalyst Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA) (1.0 equiv) dropwise to the stirred solution.
-
Reaction: After the addition of TFA, remove the ice bath and allow the reaction to warm to room temperature. If necessary, heat the reaction mixture to reflux (approximately 40 °C for DCM) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 8-18 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers.
-
-
Purification:
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired tetrahydroisoquinoline product.
-
Mandatory Visualization
Signaling Pathway Diagram
This compound and its analogs have been shown to act as competitive antagonists at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. The following diagram illustrates this inhibitory mechanism.
Caption: Antagonistic action of this compound analogs on nAChRs.
Experimental Workflow Diagram
The following diagram outlines the key steps in the synthesis of a tetrahydroisoquinoline core structure for this compound analogs via the Pictet-Spengler reaction.
Caption: Workflow for Pictet-Spengler synthesis of a key intermediate.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Erysotramidine Synthesis for Preclinical Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Erysotramidine, particularly for scaling up production for preclinical investigations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and preclinical data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the chemical synthesis of this compound?
A1: The primary challenges in scaling up this compound synthesis include maintaining stereochemical control, managing potentially hazardous reagents, ensuring consistent reaction kinetics and heat transfer, and developing effective purification strategies for larger quantities. Key reactions like the Pictet-Spengler and Heck cyclizations may require re-optimization at a larger scale to maintain yield and purity.
Q2: What are the known biological targets of this compound?
A2: this compound, like other Erythrina alkaloids, is known to be a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1] This interaction is central to its potential therapeutic effects.
Q3: Are there specific safety precautions to consider during the synthesis?
A3: Yes. The synthesis of this compound involves several potentially hazardous reagents and reaction conditions. It is crucial to conduct a thorough risk assessment for each step. Pay close attention to reactions involving flammable solvents, strong acids, and catalysts. Ensure proper ventilation and use of personal protective equipment (PPE). For exothermic reactions, adequate cooling and temperature monitoring are critical, especially during scale-up.
Q4: What purification techniques are most effective for this compound and its intermediates?
A4: A combination of techniques is often employed. Column chromatography (e.g., silica gel) is common for purifying intermediates at the lab scale.[2][3] For larger quantities, crystallization can be a more efficient method for obtaining the final product in high purity.[2] High-performance liquid chromatography (HPLC) can be used for analytical assessment of purity and for small-scale purification of the final compound.[2][3]
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in the Pictet-Spengler Reaction
| Potential Cause | Suggested Solution |
| Ineffective Iminium Ion Formation: Insufficiently acidic conditions can hinder the formation of the key electrophilic iminium ion intermediate. | Ensure the acid catalyst (e.g., trifluoroacetic acid) is fresh and used in the appropriate concentration. Consider switching to a stronger acid or a Lewis acid if yields remain low. |
| Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the β-arylethylamine can reduce its nucleophilicity. | While inherent to the substrate, ensure reaction conditions are optimized to maximize the electrophilicity of the aldehyde partner. |
| Side Reactions: The reactive iminium ion can participate in undesired side reactions, especially at elevated temperatures. | Optimize the reaction temperature; often, running the reaction at a lower temperature can improve selectivity and yield. |
| Reversibility: The Pictet-Spengler reaction can be reversible at higher temperatures. | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the desired product. |
Issue 2: Inconsistent Results in the Heck Cyclization
| Potential Cause | Suggested Solution |
| Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities in the reagents or solvents. | Use high-purity, degassed solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Ligand Decomposition: Phosphine ligands can be prone to oxidation. | Use fresh ligands and handle them under an inert atmosphere. Consider using more robust ligands if decomposition is suspected. |
| Suboptimal Base: The choice and amount of base are critical for regenerating the active catalyst. | Screen different bases (e.g., triethylamine, potassium carbonate) and optimize their stoichiometry. |
| Poor Solubility: Reactants or intermediates may have poor solubility in the chosen solvent, leading to incomplete reaction. | Screen different solvents or solvent mixtures to ensure all components remain in solution throughout the reaction. |
Issue 3: Difficulties in Scaling Up the Synthesis
| Potential Cause | Suggested Solution |
| Exothermic Reactions: Reactions that are manageable on a small scale can become dangerously exothermic on a larger scale. | Ensure adequate cooling capacity for the reactor. Consider portion-wise addition of reagents to control the reaction rate and internal temperature. |
| Mixing Issues: Inefficient mixing in larger reactors can lead to localized "hot spots," side reactions, and reduced yields. | Use an appropriate stirring mechanism (e.g., overhead mechanical stirrer) to ensure homogeneity. |
| Purification Challenges: Column chromatography can be impractical and expensive for large quantities. | Develop a robust crystallization method for the final product and key intermediates. |
| Extended Reaction Times: Heating and cooling cycles are significantly longer in larger vessels, which can affect product stability and impurity profiles. | Evaluate the stability of intermediates and the final product under the prolonged reaction conditions of the scaled-up process. |
Quantitative Data
Table 1: In Vitro Activity of Erysodine
| Assay | Receptor/Target | Value | Reference |
| Inhibition of [³H]cytisine binding | Neuronal nAChRs | Potent inhibitor | [1] |
| Inhibition of [¹²⁵I]α-bungarotoxin binding | Muscle-type nAChRs | Less potent inhibitor | [1] |
| Nicotine-induced dopamine release | Striatal slices | Competitive antagonist | [1] |
| Nicotine-induced ⁸⁶Rb⁺ efflux | IMR-32 cells | Inhibitor (10-fold more potent than dihydro-β-erythroidine) | [1] |
Table 2: In Vivo Effects of Erysodine
| Animal Model | Effect | Dose | Reference |
| Mice | Attenuation of nicotine's hypothermic effects | Systemic administration | [1] |
| Mice | Attenuation of nicotine's anxiolytic-like effects | Systemic administration | [1] |
| Rats | Prevention of nicotine-induced changes in locomotor activity | Systemic administration | [1] |
| Alcohol-preferring UChB rats | Dose-dependent reduction in ethanol consumption | 1.5 - 8 mg/kg, i.p. | [4] |
Table 3: Toxicity Data for Erysodine
| Parameter | Value | Species | Route of Administration | Reference |
| Toxic Dose | Greater separation between antagonist and toxic doses compared to dihydro-β-erythroidine | Mice | Systemic | [1] |
Note: The provided data is for Erysodine, a closely related analog of this compound. These values should be used as a reference and may not be directly transferable to this compound.
Experimental Protocols
The following are generalized protocols for key steps in the synthesis of this compound, based on published literature.[5][6] Researchers should adapt these protocols to their specific substrates and laboratory conditions.
Protocol 1: Pictet-Spengler Reaction for Tetrahydroisoquinoline Core Synthesis
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the β-arylethylamine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, toluene).
-
Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution.
-
Acid Catalyst: Add the acid catalyst (e.g., TFA, 0.1-1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Intramolecular Heck Cyclization
-
Preparation: To a solution of the aryl halide precursor (1.0 eq) in a degassed solvent (e.g., DMF, acetonitrile), add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%) and the phosphine ligand (e.g., PPh₃, 10-20 mol%).
-
Base Addition: Add the base (e.g., Et₃N, K₂CO₃, 2-3 eq).
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and filter off the catalyst.
-
Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Visualizations
Signaling Pathway
References
- 1. Erysodine, a competitive antagonist at neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaloid Purification - Lifeasible [lifeasible.com]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. Erysodine, a competitive antagonist at neuronal nicotinic acetylcholine receptors, decreases ethanol consumption in alcohol-preferring UChB rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New approaches for the synthesis of erythrinan alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
Technical Support Center: Erysotramidine Solubility and Bioassay Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of Erysotramidine for reliable and reproducible bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a tetracyclic spiroamine alkaloid belonging to the Erythrina genus.[1][2] Like many alkaloids, it possesses a complex and largely non-polar structure, which can lead to poor aqueous solubility. This presents a significant challenge for in vitro and in vivo bioassays, as the compound must be fully dissolved in a physiologically compatible solvent system to ensure accurate and reproducible results.
Q2: What are the primary solvents for dissolving this compound?
A2: Based on its chemical properties and data from related alkaloids, the primary recommended solvents for creating stock solutions of this compound are dimethyl sulfoxide (DMSO) and ethanol. These organic solvents are capable of dissolving this compound at high concentrations. For final assay concentrations, these stock solutions must be further diluted in aqueous buffers or cell culture media.
Q3: What is the maximum recommended final concentration of organic solvents in a bioassay?
A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of organic solvents in your bioassay should be kept as low as possible, ideally below 0.5%. For cell-based assays, it is crucial that the final DMSO concentration does not exceed 0.1% to avoid adverse effects on cell viability and function.[3]
Q4: How can I estimate the solubility of this compound in different solvents?
A4: A compound's octanol-water partition coefficient (LogP) can provide an estimation of its solubility. This compound has a calculated XLogP3-AA value of 1.5, indicating it is moderately lipophilic.[4] Generally, solvents with a LogP value similar to that of the compound will offer the best solubility.[5]
Solubility Data
While experimentally determined solubility data for this compound is limited, the following table provides estimates based on its LogP value and the properties of similar alkaloids.
| Solvent | Estimated Solubility (at 25°C) | Notes |
| Water | < 0.1 mg/mL | Practically insoluble. Direct dissolution in aqueous buffers is not recommended. |
| Ethanol (95-100%) | 10 - 25 mg/mL | Good for creating stock solutions. May require gentle warming to fully dissolve. |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | Excellent for creating high-concentration stock solutions. |
| Methanol | 5 - 15 mg/mL | Can be used as an alternative to ethanol. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 mg/mL | Insoluble. Stock solutions in organic solvents must be used for aqueous dilutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 327.38 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weigh out 3.27 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO in the culture medium does not exceed 0.1%. For example, to prepare a 10 µM working solution, you would add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
Gently mix the working solution by pipetting up and down before adding it to your cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound precipitates out of solution when diluted in aqueous buffer or media. | The aqueous environment is too polar for the compound at the desired concentration. The final concentration of the organic co-solvent is too low. | - Increase the final concentration of the organic co-solvent slightly, but remain within the tolerated limits for your assay (e.g., up to 0.5% DMSO for some enzymatic assays).- Prepare a less concentrated stock solution to reduce the amount of organic solvent added to the aqueous phase.[6]- Consider using a co-solvent system, such as a mixture of ethanol and water, for the final dilution.[6] |
| Inconsistent or non-reproducible bioassay results. | Incomplete dissolution of the compound. Degradation of the compound in the stock solution. Pipetting errors. | - Ensure the stock solution is completely clear before use. If necessary, briefly sonicate or warm the solution.- Prepare fresh stock solutions regularly and avoid multiple freeze-thaw cycles by storing in small aliquots.- Use calibrated pipettes and ensure thorough mixing of all solutions. |
| Observed cytotoxicity or off-target effects in cell-based assays. | The concentration of the organic solvent (e.g., DMSO) is too high. The compound itself is cytotoxic at the tested concentrations. | - Perform a solvent toxicity control by treating cells with the highest concentration of the solvent used in your experiment.- Lower the final concentration of the organic solvent to below 0.1% for cell-based assays.[3]- Determine the cytotoxic profile of this compound in your specific cell line with a dose-response experiment. |
| Difficulty dissolving the initial powder. | The compound may have absorbed moisture. The solvent quality may be poor. | - Ensure the this compound powder is stored in a desiccator.- Use anhydrous, high-purity solvents for preparing stock solutions. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for preparing and using this compound in bioassays.
Caption: this compound competitively blocks nAChR signaling.
References
- 1. Efficient formal total synthesis of the erythrina alkaloid (+)-erysotramidine, using a domino process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 52358-58-4 | this compound [phytopurify.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C19H21NO4 | CID 11034782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Erysotramidine vs. Erysodine: A Comparative Guide to their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two Erythrina alkaloids: erysotramidine and erysodine. While both compounds share a common structural scaffold, their pharmacological activities, particularly at nicotinic acetylcholine receptors (nAChRs), appear to be significantly different based on the available scientific literature. This document synthesizes experimental data to highlight these differences and provides detailed methodologies for the key experiments cited.
Summary of Findings
Erysodine is a well-characterized competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), exhibiting a notable preference for the α4β2 subtype. In contrast, a comprehensive search of the scientific literature reveals a significant lack of pharmacological data for this compound. While its chemical synthesis has been documented, its mechanism of action and interaction with biological targets remain largely unexplored. This guide, therefore, presents a detailed account of erysodine's pharmacology, juxtaposed with the current informational void regarding this compound, a critical consideration for researchers investigating Erythrina alkaloids.
Erysodine: A Competitive Antagonist of Neuronal nAChRs
Erysodine's primary mechanism of action is the competitive antagonism of neuronal nAChRs.[1][2] It binds to the same site as the endogenous agonist acetylcholine, thereby preventing channel opening and subsequent neuronal depolarization. This antagonistic activity has been demonstrated across various experimental paradigms, including radioligand binding assays, electrophysiological recordings, and functional assays measuring neurotransmitter release.
Quantitative Comparison of Erysodine's Activity at nAChR Subtypes
The following table summarizes the quantitative data for erysodine's interaction with different nAChR subtypes.
| Parameter | nAChR Subtype | Value | Experimental System | Reference |
| Binding Affinity (Ki) | α4β2* | 5 nM | Rat brain membranes, [3H]cytisine displacement | --INVALID-LINK-- |
| Muscle-type | >10,000 nM | Mouse tissue, [125I]α-bungarotoxin displacement | --INVALID-LINK-- | |
| Functional Inhibition (IC50) | α4β2 | 96 ± 25 nM | Xenopus oocytes expressing human α4β2 nAChRs, Two-electrode voltage clamp | --INVALID-LINK-- |
| α7 | 9532 ± 2000 nM | Xenopus oocytes expressing human α7 nAChRs, Two-electrode voltage clamp | --INVALID-LINK-- | |
| Nicotine-induced Dopamine Release | 108 ± 11 nM | Rat striatal slices | --INVALID-LINK-- | |
| Nicotine-induced 86Rb+ Efflux | ~100 nM | IMR-32 cells | --INVALID-LINK-- |
Note: Values are presented as mean ± SEM where available.
This compound: An Uncharacterized Pharmacological Profile
Despite being a known Erythrina alkaloid, there is a conspicuous absence of published data on the mechanism of action of this compound. Searches of prominent scientific databases did not yield any studies detailing its binding affinity, functional activity at nAChRs, or any other biological target. Its name appears in the literature primarily in the context of its chemical synthesis and isolation from Erythrina species.[3] This lack of pharmacological characterization presents both a challenge and an opportunity for researchers in the field of natural product pharmacology.
Signaling Pathways and Experimental Workflows
Erysodine's Antagonism of nAChRs and Downstream Effects
The following diagram illustrates the mechanism of action of erysodine as a competitive antagonist at presynaptic α4β2* nAChRs on dopaminergic neurons in the striatum.
Experimental Workflow for a Radioligand Binding Assay
The following diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of erysodine.
Detailed Experimental Protocols
[³H]Cytisine Binding Assay
This assay is used to determine the binding affinity of compounds to the high-affinity agonist binding site of nAChRs, particularly the α4β2 subtype.
-
Tissue Preparation: Whole rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to obtain a membrane preparation.
-
Assay Conditions: The membrane preparation is incubated with a fixed concentration of [³H]cytisine (a high-affinity α4β2* nAChR agonist) and varying concentrations of the test compound (erysodine).
-
Incubation: The incubation is typically carried out for 60-90 minutes at 4°C to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Detection: The radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]cytisine (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Nicotine-Induced Dopamine Release from Striatal Slices
This functional assay measures the ability of a compound to inhibit the release of dopamine from striatal nerve terminals induced by a nicotinic agonist.
-
Tissue Preparation: Slices of rat striatum (approximately 300 µm thick) are prepared and pre-incubated with [³H]dopamine, which is taken up by the dopaminergic nerve terminals.
-
Superfusion: The slices are placed in a superfusion chamber and continuously perfused with a physiological salt solution.
-
Stimulation: After a baseline period, the slices are stimulated with a nicotinic agonist (e.g., nicotine) in the presence and absence of the test compound (erysodine).
-
Fraction Collection: The superfusate is collected in fractions, and the amount of [³H]dopamine in each fraction is determined by liquid scintillation counting.
-
Data Analysis: The amount of [³H]dopamine released above baseline in response to nicotine is calculated. The concentration of the test compound that inhibits 50% of the nicotine-induced release (IC50) is determined.
⁸⁶Rb⁺ Efflux Assay from IMR-32 Cells
This assay is a functional measure of nAChR channel activity, where the efflux of the potassium analog ⁸⁶Rb⁺ through the activated channel is quantified.
-
Cell Culture: Human neuroblastoma IMR-32 cells, which endogenously express neuronal nAChRs, are cultured to confluency.
-
Loading: The cells are loaded with ⁸⁶Rb⁺ by incubating them in a medium containing the radioisotope.
-
Efflux: The cells are then washed and incubated with a physiological buffer. The efflux of ⁸⁶Rb⁺ is initiated by the addition of a nicotinic agonist (e.g., nicotine) in the presence or absence of the test compound (erysodine).
-
Sample Collection: At specific time points, the buffer is collected, and the cells are lysed.
-
Detection: The amount of ⁸⁶Rb⁺ in the buffer and the cell lysate is determined using a gamma counter or liquid scintillation counter.
-
Data Analysis: The percentage of ⁸⁶Rb⁺ efflux is calculated. The concentration of the test compound that inhibits 50% of the agonist-induced efflux (IC50) is determined.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through nAChRs in response to agonist application and the modulatory effects of antagonists.
-
Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are transfected with cDNAs encoding the desired nAChR subunits (e.g., human α4 and β2).
-
Recording: A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.
-
Drug Application: The cell is perfused with an external solution containing a nicotinic agonist (e.g., acetylcholine) to evoke a current. The test compound (erysodine) is then co-applied with the agonist to determine its effect on the current amplitude.
-
Data Acquisition and Analysis: The currents are recorded using an amplifier and digitized. The peak current amplitude in the presence of the antagonist is compared to the control current to determine the percentage of inhibition. An IC50 value is calculated by fitting the concentration-response data to a logistic equation.
Conclusion
The available evidence robustly establishes erysodine as a potent and selective competitive antagonist of α4β2* neuronal nicotinic acetylcholine receptors. Its mechanism of action has been thoroughly investigated using a variety of in vitro and ex vivo techniques. In stark contrast, this compound remains a pharmacological enigma. The absence of data on its biological activity presents a significant knowledge gap. Future research should prioritize the pharmacological characterization of this compound to determine if it shares the nAChR antagonist properties of erysodine or possesses a distinct mechanism of action. Such studies are crucial for a comprehensive understanding of the therapeutic potential of Erythrina alkaloids.
References
- 1. Erythrina alkaloids - Wikipedia [en.wikipedia.org]
- 2. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]
- 3. Erythrina--chemical and pharmacological evaluation II: alkaloids of Erythrina variegata L - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity of Erythrina Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of various alkaloids derived from the Erythrina genus. The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic potential.
Erythrina alkaloids, a diverse group of tetracyclic spiroamine compounds, have garnered significant scientific interest for their wide range of pharmacological activities. These natural products, primarily found in the seeds of Erythrina species, have demonstrated antimicrobial, anti-inflammatory, and neurological effects. This guide summarizes the available quantitative data, details the experimental methodologies used for their assessment, and visualizes key signaling pathways potentially modulated by these alkaloids.
Antimicrobial Activity
A number of Erythrina alkaloids and flavonoids have been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of a compound that prevents visible growth of a microbe.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Alkaloids from E. crista-galli | |||
| Erytharbine | Pseudomonas aeruginosa | 50-100 | [1] |
| Shigella sonnei | 50-100 | [1] | |
| Candida krusei | 12.5-31.25 | [1] | |
| Erysotrine | P. aeruginosa | 50-100 | [1] |
| S. sonnei | 50-100 | [1] | |
| C. krusei | 12.5-31.25 | [1] | |
| Erysotramidine | P. aeruginosa | 50-100 | [1] |
| S. sonnei | 50-100 | [1] | |
| Erysotrine N-oxide | P. aeruginosa | 50-100 | [1] |
| S. sonnei | 50-100 | [1] | |
| Erythratidine | P. aeruginosa | 50-100 | [1] |
| S. sonnei | 50-100 | [1] | |
| C. krusei | 12.5-31.25 | [1] | |
| Erythratidine N-oxide | P. aeruginosa | 50-100 | [1] |
| S. sonnei | 50-100 | [1] | |
| C. krusei | 50-100 | [1] | |
| Flavonoids from Erythrina spp. | |||
| Erycristagallin | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13-6.25 | |
| Orientanol B | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13-6.25 | |
| Alpinumisoflavone | Staphylococcus aureus | 3.9 | [2] |
| Bacillus subtilis | 3.9 | [2] | |
| Escherichia coli | 3.9 | [2] | |
| Klebsiella pneumoniae | 7.8 | [2] | |
| 6,8-diprenylgenistein | S. aureus | 7.8 | [2] |
| B. subtilis | 7.8 | [2] | |
| E. coli | 7.8 | [2] | |
| K. pneumoniae | 15.6 | [2] | |
| Lonchocarpol A | S. aureus | 6.25 | [2] |
| Enterococcus faecalis | 6.25 | [2] | |
| B. subtilis | 3.125 | [2] | |
| Lupinifolin | S. aureus | 6.25 | [2] |
| B. subtilis | 12.5 | [2] | |
| E. faecalis | 50 | [2] |
Neurological Activity
Erythrina alkaloids have shown significant activity in the central nervous system, particularly as inhibitors of acetylcholinesterase (AChE) and as modulators of nicotinic acetylcholine receptors (nAChRs). Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
| Compound | Target | IC50 | Reference |
| Acetylcholinesterase Inhibition | |||
| Erythrina variegata (chloroform fraction of bark) | Acetylcholinesterase (AChE) | 38.03 ± 1.987 µg/mL | [3] |
| Erythraline | Acetylcholinesterase (AChE) | 119.35 µg/mL | [4] |
| Nicotinic Acetylcholine Receptor Modulation | |||
| (+)-Erythravine | α7* nAChR | 6 µM | |
| α4β2 nAChR | 13 nM | ||
| (+)-11α-hydroxyerythravine | α7* nAChR | 5 µM | |
| α4β2 nAChR | 4 nM |
Anti-inflammatory Activity
The anti-inflammatory properties of Erythrina alkaloids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the primary mechanisms is believed to be the inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical upstream kinase that regulates both the NF-κB and MAPK signaling pathways[5].
Modulation of Inflammatory Signaling Pathways
Figure 1: Proposed Anti-inflammatory Mechanism of Erythraline. Erythraline may inhibit TAK1, a key upstream kinase. This action would block the subsequent activation of both the NF-κB and MAPK (JNK, p38, ERK) signaling pathways, ultimately leading to a reduction in the transcription of pro-inflammatory genes.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The Erythrina alkaloid is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Figure 2: Workflow for Broth Microdilution MIC Assay.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
-
Reagent Preparation: Prepare assay buffer, heme, and a solution of the test compound (Erythrina alkaloid) at various concentrations.
-
Enzyme Preparation: Recombinant human COX-2 enzyme is diluted in the assay buffer.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid (the substrate for COX-2) to a mixture containing the enzyme, heme, and the test compound or vehicle control.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 10 minutes).
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculation of IC50: The concentration of the test compound that causes 50% inhibition of COX-2 activity (IC50) is calculated from a dose-response curve.
Figure 3: COX-2 Inhibition by Erythrina Alkaloids.
Nitric Oxide Synthase (NOS) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of NOS, an enzyme that produces nitric oxide (NO), a signaling molecule involved in inflammation and other physiological processes.
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of varying concentrations of the Erythrina alkaloid.
-
Sample Collection: After a suitable incubation period, the cell culture supernatant is collected.
-
Nitrite Measurement: The concentration of nitrite (a stable oxidation product of NO) in the supernatant is measured using the Griess reagent. The Griess reaction involves a colorimetric reaction that can be quantified by measuring absorbance at 540 nm.
-
Calculation of IC50: The IC50 value, representing the concentration of the alkaloid that inhibits NO production by 50%, is determined from a dose-response curve.
Conclusion
The alkaloids and flavonoids from the Erythrina genus represent a rich source of bioactive compounds with promising therapeutic potential. The data presented in this guide highlight their significant antimicrobial, neurological, and anti-inflammatory activities. Further research, including more extensive comparative studies and in-depth mechanistic investigations, is warranted to fully elucidate their structure-activity relationships and to explore their potential for development into novel therapeutic agents. The detailed experimental protocols provided herein offer a foundation for the standardized evaluation of these and other natural products.
References
- 1. Antimicrobial Evaluation of Erythrinan Alkaloids from Erythrina cristagalli L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on antibacterial flavonoids from genus Erythrina: Structure-activity relationship and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual Screening, Toxicity Evaluation and Pharmacokinetics of Erythrina Alkaloids as Acetylcholinesterase Inhibitor Candidates from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Erythrina alkaloids - Wikipedia [en.wikipedia.org]
Validating the Antimicrobial Activity of Erysotramidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of Erysotramidine, an erythrinan alkaloid, against various microorganisms. Its performance is benchmarked against established antibiotic agents, supported by available experimental data. Detailed experimental protocols for key antimicrobial assays are also presented to aid in the design and evaluation of future studies.
Executive Summary
This compound, an alkaloid isolated from plants of the Erythrina genus, has demonstrated in-vitro antimicrobial activity.[1][2] One study reported that this compound exhibited inhibitory activity against a range of bacteria with Minimum Inhibitory Concentration (MIC) values between 50-100 µg/mL.[1][2] While this indicates a broad spectrum of activity, the specific microorganisms tested were not detailed in the available literature. For comparative purposes, this guide contrasts the reported activity of this compound with that of commonly used antibiotics against both Gram-positive and Gram-negative bacteria. The mechanism of action for this compound has not been fully elucidated; however, general mechanisms for alkaloids include inhibition of nucleic acid and protein synthesis, and disruption of cell membrane integrity. Further research is required to determine the precise MIC values of this compound against a standardized panel of microorganisms and to fully understand its mode of action.
Comparative Antimicrobial Activity
The following table summarizes the available MIC data for this compound and compares it with the activity of well-established antibiotics against key bacterial pathogens. It is important to note that the data for this compound is presented as a range and was reported against an unspecified collection of bacteria.
| Antimicrobial Agent | Organism | MIC (µg/mL) |
| This compound | Various Bacteria | 50 - 100 [1][2] |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 2 |
| Escherichia coli | 0.008 - 0.25[3] | |
| Pseudomonas aeruginosa | 0.0325 - 3.0[4] | |
| Gentamicin | Staphylococcus aureus | 0.25 - 4 |
| Escherichia coli | 0.25 - 2 | |
| Pseudomonas aeruginosa | 0.5 - 8 | |
| Erythromycin | Staphylococcus aureus | 0.25 - >1024[4][5][6] |
| Escherichia coli | >125[7] | |
| Pseudomonas aeruginosa | 512[8] |
Potential Mechanism of Action
The precise antimicrobial mechanism of action for this compound and other erythrinan alkaloids is not yet well-defined in scientific literature. However, alkaloids as a class of compounds are known to exert their antimicrobial effects through various mechanisms. These can include the inhibition of nucleic acid and protein synthesis, disruption of the cell membrane's integrity, and interference with key metabolic pathways.[3][7] Further research is necessary to identify the specific molecular targets of this compound in microbial cells.
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent, such as this compound. These protocols are based on the widely accepted broth microdilution method.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test antimicrobial agent (e.g., this compound) stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Multichannel pipette
-
Incubator (37°C)
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension.
-
Include a growth control well containing only broth and the bacterial inoculum.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in a well with no visible turbidity.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate each aliquot onto a sterile nutrient agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for MIC and MBC determination.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
References
- 1. Antimicrobial Evaluation of Erythrinan Alkaloids from Erythrina cristagalli L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | In vitro synergistic interaction between Melaleuca armillaris essential oil and erythromycin against Staphylococcus aureus isolated from dairy cows [frontiersin.org]
- 5. Enhanced resistance to erythromycin is conferred by the enterococcal msrC determinant in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Antibacterial Activity of Erythromycin with Titanium Dioxide Nanoparticles against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Responses of Pseudomonas aeruginosa to antimicrobials [frontiersin.org]
Cross-Validation of Erysotramidine's Therapeutic Targets: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic targets of Erysotramidine, an alkaloid from the Erythrina genus. Due to the limited specific research on this compound, this guide leverages experimental data from closely related Erythrina alkaloids as surrogates to cross-validate its potential therapeutic applications. The performance of these alkaloids is compared with established drugs targeting similar pathways, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Erythrina alkaloids have been identified as potent modulators of nicotinic acetylcholine receptors (nAChRs), which are crucial in various neurological functions. The alkaloid erysodine, structurally similar to this compound, has been shown to be a competitive antagonist at neuronal nAChRs.[1] This positions Erythrina alkaloids as potential therapeutic agents for neurological disorders characterized by cholinergic dysregulation.
Comparative Inhibitory Activity at Neuronal nAChRs
The following table compares the inhibitory potency of the Erythrina alkaloid erysodine against the α4β2 subtype of nAChRs.
| Compound | Target | IC50 (nM) | Organism/System |
| Erysodine | α4β2 nAChR | 96 | Recombinant human receptors expressed in oocytes |
Experimental Protocol: Two-Electrode Voltage Clamp on Xenopus Oocytes
The functional inhibition of nAChRs by Erythrina alkaloids was assessed using the two-electrode voltage clamp technique on Xenopus oocytes expressing specific human nAChR subtypes. Oocytes were injected with cRNAs encoding the desired α and β subunits. After 2-7 days of incubation to allow for receptor expression, the oocytes were placed in a recording chamber and perfused with a saline solution. A baseline current was established before co-application of acetylcholine (ACh), the native agonist, and the test compound (e.g., erysodine) at varying concentrations. The inhibition of the ACh-evoked current by the test compound was measured to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the maximal response by 50%.
Inhibition of Cholinesterases
Several Erythrina alkaloids have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action increases the availability of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease. A recent virtual screening of 143 Erythrina alkaloids identified 8-Oxoerymelanthine as a potent AChE inhibitor with a binding affinity comparable to the established drug galantamine.[2] Furthermore, experimental studies on crude extracts from Erythrina variegata have confirmed significant AChE inhibitory activity.[3]
Comparative Inhibition of Cholinesterases
The table below compares the in vitro inhibitory activity of an Erythrina variegata extract and clinically approved cholinesterase inhibitors.
| Compound/Extract | Target | IC50 | Source |
| Erythrina variegata (chloroform extract) | AChE | 38.03 ± 1.99 µg/mL | Erythrina variegata bark |
| Donepezil | AChE | 6.7 nM | Rat Brain |
| BuChE | 7,400 nM | Rat Brain | |
| Rivastigmine | AChE | 4.3 nM | Rat Brain |
| BuChE | 31 nM | Rat Brain | |
| Galantamine | AChE | ~1 µM | Human |
| BuChE | ~8 µM | Human |
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition Assay
The acetylcholinesterase inhibitory activity is commonly determined using the spectrophotometric method developed by Ellman. The assay is typically performed in a 96-well microplate. The reaction mixture contains the enzyme (AChE), the substrate (acetylthiocholine iodide), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm. To determine the inhibitory activity of a test compound, the enzyme is pre-incubated with various concentrations of the compound before the addition of the substrate. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is then determined from the dose-response curve.
Modulation of TGF-β-Activated Kinase 1 (TAK1) Signaling
Certain Erythrina alkaloids, such as erythraline, have been suggested to possess anti-inflammatory properties by targeting the TGF-β-activated kinase 1 (TAK1) signaling pathway.[4] TAK1 is a key upstream kinase in the signaling cascades of pro-inflammatory cytokines like TNF-α and IL-1β, leading to the activation of NF-κB and MAPKs. Inhibition of TAK1 is a promising strategy for the treatment of inflammatory diseases.
Comparative Analysis of TAK1 Inhibition
While a specific IC50 value for an Erythrina alkaloid against TAK1 is not yet available in the public domain, the demonstrated inhibition of downstream inflammatory mediators suggests a potential interaction. For comparison, a selective TAK1 inhibitor, Takinib, is presented.
| Compound | Target | IC50 (nM) | Assay Type |
| Erythraline | TAK1 | - | (Inferred from downstream effects) |
| Takinib | TAK1 | 9.5 | Kinase Assay |
Experimental Protocol: Kinase Inhibition Assay
The inhibitory effect of a compound on TAK1 kinase activity can be determined using a variety of in vitro kinase assays. A common method involves the use of a purified, active TAK1 enzyme and a specific peptide substrate. The assay measures the transfer of a phosphate group from ATP to the substrate by the kinase. This can be quantified using various detection methods, such as radioactivity (using ³²P-ATP), fluorescence, or luminescence. To assess the inhibitory potential of a compound, the kinase reaction is performed in the presence of varying concentrations of the test substance. The reduction in kinase activity is measured, and the IC50 value is calculated from the resulting dose-response curve.
Conclusion
The available evidence suggests that this compound and related Erythrina alkaloids possess a multi-target pharmacological profile, with potential activities on nAChRs, cholinesterases, and the TAK1 inflammatory pathway. These findings warrant further investigation into the specific molecular interactions and therapeutic potential of this compound. The comparative data presented in this guide highlights the potential of this class of natural compounds in the development of novel therapeutics for neurological and inflammatory disorders. Further studies are required to isolate and characterize the activity of this compound itself and to perform direct comparative studies with existing drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Virtual Screening, Toxicity Evaluation and Pharmacokinetics of Erythrina Alkaloids as Acetylcholinesterase Inhibitor Candidates from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of erythraline on Toll-like receptor signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Erysotramidine: Unraveling its CNS Efficacy Remains an Open Scientific Question
Despite the known neurological effects of the broader Erythrina alkaloid family, a significant gap in scientific literature exists regarding the specific efficacy of Erysotramidine in comparison to standard central nervous system (CNS) drugs. Extensive searches for direct comparative studies, in vitro binding affinity data, and in vivo efficacy trials for this compound have yielded no concrete experimental results. Therefore, a direct, data-driven comparison with established CNS medications for conditions such as anxiety, epilepsy, or Alzheimer's disease is not possible at this time.
While research has highlighted the potential of various Erythrina alkaloids in modulating CNS activity, this promising therapeutic avenue has yet to be specifically illuminated for this compound. The existing body of scientific work on this particular compound is predominantly focused on its synthesis and isolation from natural sources.
The Promise of Erythrina Alkaloids in CNS Disorders
The Erythrina genus of plants has been a source of diverse alkaloids with demonstrated effects on the central nervous system. Studies on related compounds, such as erysodine and erysothrine, have indicated potential anxiolytic and anticonvulsant properties. The primary mechanism of action for many of these alkaloids is believed to be their interaction with neuronal nicotinic acetylcholine receptors (nAChRs), which are crucial in various cognitive and neurological processes. Some Erythrina alkaloids are also being investigated as potential acetylcholinesterase (AChE) inhibitors, a mechanism relevant to the treatment of Alzheimer's disease.
The Uncharted Territory of this compound's CNS Activity
Despite the pharmacological interest in its chemical relatives, this compound remains largely uncharacterized in terms of its CNS effects. To construct a meaningful comparison with standard CNS drugs, specific experimental data is essential. This would include:
-
In Vitro Binding Affinity Studies: To determine the binding profile and potency of this compound at various CNS receptors, such as nAChRs, GABA-A receptors, and others.
-
In Vivo Efficacy Studies: To assess the therapeutic effects of this compound in established animal models of anxiety, epilepsy, and neurodegenerative diseases.
-
Comparative Clinical Trials: To directly compare the safety and efficacy of this compound against current standard-of-care medications in human subjects.
Currently, none of this critical information is available in the public scientific domain.
Future Directions
The established CNS activity of the Erythrina alkaloid family provides a strong rationale for future investigation into the pharmacological profile of this compound. Researchers and drug development professionals are encouraged to pursue studies that will elucidate its mechanism of action, determine its efficacy in relevant disease models, and ultimately, assess its therapeutic potential in comparison to existing CNS drugs. Until such data becomes available, any claims regarding the comparative efficacy of this compound would be purely speculative.
Signaling Pathway of Interest for Erythrina Alkaloids
The diagram below illustrates a generalized signaling pathway through which Erythrina alkaloids are thought to exert their effects on the CNS, primarily through the modulation of nicotinic acetylcholine receptors.
A Comparative Analysis of Erysotramidine Synthesis Routes for Drug Development Professionals
An objective guide to the synthetic pathways for the Erythrina alkaloid, Erysotramidine, offering a comparative analysis of key methodologies. This guide presents quantitative data, detailed experimental protocols, and a visual representation of the synthetic strategies to aid researchers in drug development and chemical synthesis.
This compound, a tetracyclic spiroamine alkaloid from the Erythrina genus, has garnered significant interest in the scientific community due to its potential therapeutic properties. The intricate molecular architecture of this compound has presented a formidable challenge for synthetic chemists, leading to the development of several distinct and innovative synthetic routes. This guide provides a comparative analysis of the most prominent total syntheses of this compound, with a focus on efficiency, key chemical transformations, and starting materials.
Comparative Data of this compound Synthesis Routes
The following table summarizes the key quantitative metrics for various this compound synthesis routes, offering a clear comparison of their overall efficiency.
| Route | Principal Investigator(s) | Key Strategy | Starting Material(s) | Number of Steps (Longest Linear Sequence) | Overall Yield | Stereochemistry |
| Tietze et al. | L. F. Tietze | Domino Reaction (Amidation, Spirocyclization, Electrophilic Aromatic Substitution) | Phenylethylamine and a ketoester | ~6 | Not explicitly stated in abstract | Racemic |
| Canesi et al. | S. Canesi | Oxidative Phenol Dearomatization | Inexpensive phenol and amine derivatives | 8 | ~15% | Racemic |
| Ayerbe et al. | F. G. Ayerbe | Ring Cleavage of an Aza-tricyclo Compound | Not explicitly detailed in abstract | Not explicitly stated in abstract | Not explicitly stated in abstract | Racemic |
| Ardron & Simpkins et al. | N. S. Simpkins | Asymmetric Desymmetrization and Radical Cyclization | meso-imide | ~10 | ~5% | Enantioselective |
| Kałuża et al. | Z. Kałuża | Enantioselective Synthesis from a Chiral Pool | L-tartaric acid | 12 | ~8% | Enantioselective |
| Yao et al. | X. Yao | Brønsted and Lewis Acid Co-promoted Cascade Cyclization | Pyrrolo[2,1-a]isoquinoline precursor | ~5 | ~25% | Racemic |
Key Synthetic Strategies Visualized
The following diagram illustrates the different strategic approaches employed for the synthesis of the core structure of this compound.
Validating Erysotramidine's Potential: A Comparative Guide to In Vitro and In Vivo Findings
For Researchers, Scientists, and Drug Development Professionals
Erysotramidine, a member of the Erythrina alkaloid family, has garnered interest for its potential therapeutic properties, particularly in the realms of inflammation and pain management. While direct experimental data on the isolated compound remains limited in publicly accessible literature, extensive research on extracts from Erythrina species, rich in this compound and other bioactive molecules, provides a strong foundation for its validation. This guide offers a comparative analysis of the anti-inflammatory and analgesic effects observed in in vitro and in vivo studies of Erythrina extracts, juxtaposed with established alternatives.
Quantitative Data Summary
The following tables summarize the comparative efficacy of Erythrina extracts against a standard nonsteroidal anti-inflammatory drug (NSAID), Diclofenac, and a common natural alternative, Curcumin.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound/Extract | Assay | Concentration | % Inhibition of Protein Denaturation | Reference |
| Methanolic Extract of Erythrina indica | Heat-induced albumin denaturation | 50 µg/ml | 92.90% | [1] |
| Methanolic Extract of Erythrina indica | Heat-induced albumin denaturation | 1 µg/ml | 78.2% | [2] |
| Diclofenac Sodium | Heat-induced albumin denaturation | 100 µg/ml | ~95% (Typical) | [3] |
| Curcumin | Heat-induced albumin denaturation | 100 µg/ml | ~85% (Typical) | [4] |
Table 2: In Vivo Analgesic and Anti-Inflammatory Activity
| Compound/Extract | Animal Model | Dosage | Effect | Reference |
| Ethanolic Extract of Erythrina variegata | Acetic acid-induced writhing (mice) | 200 mg/kg b.w. | 18.89% writhing inhibition | |
| Aqueous Extract of Erythrina variegate | Carrageenan-induced paw edema (rats) | Not specified | Significant activity in middle and final phases | [5] |
| Diclofenac Sodium | Acetic acid-induced writhing (mice) | 10 mg/kg b.w. | 79.42% writhing inhibition | [6] |
| Curcumin | Carrageenan-induced paw edema (rats) | 100 mg/kg | Significant reduction in paw edema |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited:
In Vitro: Inhibition of Protein Denaturation Assay
This assay assesses the ability of a substance to prevent the denaturation of proteins, a key process in inflammation.[3]
-
Preparation of Reaction Mixture: A reaction mixture is prepared containing 0.2 mL of 1-2% egg albumin solution, 2.8 mL of phosphate-buffered saline (pH 7.4), and 2 mL of the test sample (e.g., Erythrina extract or this compound) at varying concentrations.
-
Incubation: The mixture is incubated at 37±2°C for 30 minutes.
-
Heating: The reaction mixture is then heated in a water bath at 70±2°C for 15 minutes to induce protein denaturation.
-
Measurement: After cooling, the absorbance of the solution is measured at 280 nm using a UV/Vis spectrophotometer.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = (Absorbance of Control - Absorbance of Test) / Absorbance of Control * 100
In Vivo: Carrageenan-Induced Paw Edema Model
This widely used model evaluates the anti-inflammatory properties of a compound by measuring its ability to reduce swelling induced by an irritant.[7][8]
-
Animal Model: The study is typically conducted on rats or mice.
-
Compound Administration: The test compound (e.g., Erythrina extract or this compound) or a standard drug (e.g., Diclofenac) is administered orally or via injection at a predetermined time before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the animal.
-
Measurement of Paw Volume: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Evaluation of Anti-inflammatory Activity: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which receives only the vehicle).
Visualizing the Pathways and Processes
Diagrams are provided to illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Workflow for validating anti-inflammatory and analgesic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. glycanage.com [glycanage.com]
- 5. ANALGESIC AND ANTI-INFLAMMATORY ACTIVITY OF LEAF EXTRACTS OF ERYTHRINA VARIEGATE [zenodo.org]
- 6. Molecular docking and analgesic studies of Erythrina variegata׳s derived phytochemicals with COX enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. inotiv.com [inotiv.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Erysotramidine and other structurally related Erythrina alkaloids. The focus is on their interaction with neuronal nicotinic acetylcholine receptors (nAChRs), key targets in the central nervous system. Experimental data from various studies are presented to facilitate a comparative understanding of their potency and mechanism of action.
Introduction to Erythrina Alkaloids
Erythrina alkaloids are a class of tetracyclic spiroamine compounds isolated from plants of the Erythrina genus.[1] These alkaloids are known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and curare-like effects.[1] A primary mechanism of action for many of these compounds is the competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is highly expressed in the mammalian brain.[2][3] This guide will delve into the comparative pharmacology of this compound and its structural relatives, providing available quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Comparative Pharmacological Data
While direct head-to-head comparative studies detailing the binding affinity and functional inhibition of this compound alongside a wide range of other Erythrina alkaloids in the same assays are limited in the currently available scientific literature, data from several key studies provide valuable insights into the structure-activity relationships and relative potencies of these compounds.
The following tables summarize the available quantitative data for several Erythrina alkaloids at the α4β2 nAChR, the most prevalent subtype in the brain.[2]
Table 1: Competitive Inhibition of [³H]cytisine Binding to α4β2 nAChRs
| Alkaloid | Kᵢ (nM)[2] |
| Erysodine | 50 |
| O-acetylerysodine | 110 |
| Erysopine | 140 |
| Erysotrine | 210 |
| Epierythratidine | 710 |
Kᵢ values were estimated from displacement of [³H]cytisine binding to α4β2 nAChRs. Lower Kᵢ values indicate higher binding affinity.
Table 2: Functional Inhibition of ACh-evoked Currents in Oocytes Expressing α4β2 nAChRs
| Alkaloid | IC₅₀ (nM)[2] |
| Erysodine | 180 |
| O-acetylerysodine | 230 |
| Erysopine | 290 |
| Erysotrine | 470 |
| Epierythratidine | 1300 |
IC₅₀ values represent the concentration of the alkaloid required to inhibit 50% of the acetylcholine-evoked current. Lower IC₅₀ values indicate greater inhibitory potency.
Table 3: Comparison of Erysodine and Dihydro-β-erythroidine (DHβE)
| Assay | Erysodine | Dihydro-β-erythroidine | Reference |
| Inhibition of [³H]cytisine binding (neuronal nAChRs) | More potent | Less potent | [4] |
| Inhibition of [¹²⁵I]α-bungarotoxin binding (muscle-type nAChRs) | Less potent | More potent | [4] |
| Inhibition of nicotine-induced dopamine release | Equipotent | Equipotent | [4] |
| Inhibition of nicotine-induced ⁸⁶Rb⁺ efflux | 10-fold more potent | - | [4] |
Structure-Activity Relationships
The available data suggest that specific structural features of the Erythrina alkaloids are crucial for their potency and selectivity as nAChR antagonists. A hydroxyl group at position C-16, as seen in erysodine, appears to be a significant determinant of high potency.[2][5] The substitution of this hydroxyl group can modulate the affinity and inhibitory activity of the alkaloid. Furthermore, the stereochemistry and substitution pattern on the D-ring also play a critical role in the interaction with the receptor.[2] The ammonium center of the alkaloids is predicted to form strong ionic interactions with specific residues, such as β2Asp196, within the nAChR binding pocket, which is a key determinant of their receptor selectivity.[5]
Signaling Pathways
The interaction of Erythrina alkaloids with nAChRs as competitive antagonists blocks the endogenous signaling cascade initiated by acetylcholine. The binding of an agonist to the nAChR normally leads to the opening of the ion channel, resulting in an influx of cations, primarily Na⁺ and Ca²⁺.[6] This influx depolarizes the neuronal membrane and triggers a cascade of downstream signaling events.
The following diagram illustrates the general downstream signaling pathway of nAChR activation, which is inhibited by competitive antagonists like the Erythrina alkaloids.
Caption: nAChR signaling pathway and its inhibition.
Activation of nAChRs by agonists like acetylcholine leads to Ca²⁺ influx, which in turn activates several downstream protein kinases, including the PI3K/Akt and ERK/CREB pathways.[6][7][8] These pathways are crucial for regulating gene expression related to neuronal survival and synaptic plasticity.[9][10] The influx of Ca²⁺ also directly triggers the release of neurotransmitters, most notably dopamine in brain regions associated with reward and cognition.[11] By competitively blocking the binding of acetylcholine, Erythrina alkaloids prevent the opening of the ion channel and the subsequent activation of these downstream signaling cascades.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the interaction of Erythrina alkaloids with nAChRs.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of this compound and related alkaloids for the α4β2 nAChR.
Materials:
-
Membrane preparations from cells stably expressing human α4β2 nAChRs.
-
Unlabeled test compounds (this compound and related alkaloids).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 0.75 nM [³H]-cytisine), and varying concentrations of the unlabeled test compound.[12]
-
Equilibration: Incubate the mixture for a defined period (e.g., 75 minutes at 4°C) to allow the binding to reach equilibrium.[12]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The membranes with the bound radioligand will be trapped on the filter.[13]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Nicotine-Stimulated Dopamine Release Assay
This functional assay measures the ability of a compound to inhibit the release of dopamine from brain tissue stimulated by a nAChR agonist.
Objective: To determine the functional potency (IC₅₀) of this compound and related alkaloids in inhibiting nicotine-stimulated dopamine release from rat striatal slices.
Materials:
-
Freshly prepared rat striatal slices.
-
[³H]dopamine for preloading the slices.
-
Perfusion buffer.
-
Nicotine (agonist).
-
Test compounds (this compound and related alkaloids).
-
Liquid scintillation counter.
Procedure:
-
Tissue Preparation: Prepare coronal slices of rat striatum (e.g., 400 µm thick) and allow them to recover in oxygenated artificial cerebrospinal fluid (aCSF).[14]
-
Radiolabeling: Incubate the striatal slices with [³H]dopamine to allow for its uptake into dopaminergic neurons.
-
Perfusion: Place the radiolabeled slices in a perfusion system and continuously wash with buffer to establish a stable baseline of [³H]dopamine release.
-
Stimulation and Inhibition:
-
First, stimulate the slices with a pulse of nicotine to induce [³H]dopamine release.
-
Then, introduce the test compound (this compound or a related alkaloid) into the perfusion buffer for a set period.
-
Stimulate the slices again with nicotine in the presence of the test compound.
-
-
Fraction Collection: Collect the perfusate in fractions throughout the experiment.
-
Quantification: Measure the radioactivity in each fraction using a liquid scintillation counter to determine the amount of [³H]dopamine released.
-
Data Analysis: Calculate the percentage of inhibition of nicotine-stimulated [³H]dopamine release at different concentrations of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
The following diagram outlines the workflow for the nicotine-stimulated dopamine release assay.
Caption: Workflow for Dopamine Release Assay.
Conclusion
The available evidence strongly indicates that Erythrina alkaloids, including erysodine and its structural analogs, are potent competitive antagonists of neuronal nAChRs, with a notable preference for the α4β2 subtype. Their inhibitory activity is governed by specific structural features that dictate their interaction with the receptor's binding site. While direct comparative quantitative data for this compound is currently limited in the literature, its structural similarity to other potent Erythrina alkaloids suggests it likely shares this mechanism of action. Further head-to-head comparative studies are warranted to precisely define the pharmacological profile of this compound and its potential as a selective modulator of nicotinic cholinergic neurotransmission. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Erythrina alkaloids - Wikipedia [en.wikipedia.org]
- 2. Molecular Determinants for Competitive Inhibition of α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Erysodine, a competitive antagonist at neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fig. 1.3, [Nicotinic acetylcholine receptor (nAChR)-mediated signaling...]. - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Learning and Nicotine Interact to Increase CREB Phosphorylation at the jnk1 Promoter in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Learning and nicotine interact to increase CREB phosphorylation at the jnk1 promoter in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of dopamine release in the striatum by physiologically relevant levels of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotinic receptor binding: Significance and symbolism [wisdomlib.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. pubcompare.ai [pubcompare.ai]
A Comparative Guide to the Synthesis of Erysotramidine
For Researchers, Scientists, and Drug Development Professionals
Erysotramidine, a member of the Erythrina alkaloid family, has garnered significant interest in the scientific community due to its potential therapeutic properties. The synthesis of this complex tetracyclic scaffold has been a subject of extensive research, leading to the development of several innovative synthetic strategies. This guide provides an objective comparison of three prominent published total syntheses of this compound, focusing on their core methodologies, quantitative performance, and experimental protocols. The discussed approaches are: a domino process, a synthesis featuring oxidative dearomatization, and an asymmetric synthesis.
Quantitative Comparison of Synthetic Routes
The efficiency and practicality of a synthetic route are critical factors for its application in research and drug development. The following table summarizes key quantitative data for the three discussed syntheses of this compound, offering a clear comparison of their overall performance.
| Metric | Domino Process (Tietze et al.) | Oxidative Dearomatization (Canesi et al.) | Asymmetric Synthesis (Simpkins et al.) |
| Overall Yield | Not explicitly stated for the final product | 19% | Not explicitly stated for the final product |
| Number of Steps | Formal synthesis, number to final product not stated | 8 steps | 11 steps |
| Key Reaction | Domino amidation/spirocyclization/iminium ion formation | Oxidative phenol dearomatization | Chiral base desymmetrization |
| Stereocontrol | Racemic | Racemic | Asymmetric |
| Starting Materials | Phenylethylamine and a ketoester | Phenol and amine derivatives | A meso-imide |
Experimental Protocols: Key Methodologies
The ingenuity of each synthetic route lies in its key transformations. Below are the detailed methodologies for the pivotal steps in each of the compared syntheses.
Domino Process for Spirocyclic Skeleton Formation
This approach, developed by Tietze and coworkers, constructs the core spirocyclic skeleton of this compound in a single domino reaction.[1][2]
Protocol: To a solution of the respective phenylethylamine and ketoester in dichloromethane at 0 °C, trimethylaluminum (2.0 equivalents) is added dropwise. The reaction mixture is stirred at this temperature for 30 minutes and then at room temperature for 16 hours. The mixture is subsequently cooled to 0 °C, and trifluoroacetic acid (10.0 equivalents) is added. After stirring for 4 hours at room temperature, the reaction is quenched by the addition of a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the spirocyclic product.
Oxidative Phenol Dearomatization
The synthesis by Canesi and coworkers utilizes a hypervalent iodine reagent to achieve a crucial oxidative dearomatization of a phenol derivative.[3]
Protocol: To a solution of the phenolic amide precursor in methanol, (diacetoxyiodo)benzene (DIB) is added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to yield the dearomatized dienone product.
Asymmetric Desymmetrization
The asymmetric synthesis reported by Simpkins and coworkers employs a chiral lithium amide base to desymmetrize a meso-imide, thereby establishing the initial stereocenter.[4]
Protocol: A solution of the chiral amine in anhydrous tetrahydrofuran is cooled to -78 °C, and n-butyllithium is added dropwise. The resulting solution is stirred at this temperature for 30 minutes to form the lithium amide base. A solution of the meso-imide in anhydrous tetrahydrofuran is then added dropwise to the chiral base solution at -78 °C. After stirring for the specified time, the reaction is quenched with a suitable electrophile (e.g., a silyl chloride). The reaction mixture is allowed to warm to room temperature, and the solvent is evaporated. The residue is then partitioned between water and an organic solvent, and the aqueous layer is extracted. The combined organic layers are dried, filtered, and concentrated. The product is purified by chromatography.
Visualizing the Synthetic Pathways
To further elucidate the logical flow of these synthetic strategies, the following diagrams illustrate the key transformations and intermediates in each route.
Figure 1. Comparative workflow of key synthetic strategies for this compound.
This guide provides a concise overview and comparison of three distinct and effective strategies for the total synthesis of this compound. Each approach offers unique advantages in terms of efficiency, stereocontrol, and novelty, providing valuable insights for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents. The detailed experimental protocols for the key steps serve as a practical resource for replicating and adapting these methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient formal total synthesis of the erythrina alkaloid (+)-erysotramidine, using a domino process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of the erythrina alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New approaches for the synthesis of erythrinan alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Erysotramidine: A Guide for Laboratory Professionals
An imperative for responsible research is the safe handling and disposal of all chemical compounds, including novel alkaloids such as Erysotramidine. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, ensuring laboratory safety and environmental protection. Due to the limited availability of specific data for this compound, these procedures are based on best practices for handling similar alkaloid compounds and general laboratory chemical waste.
Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of this compound is presented below. Lack of comprehensive data necessitates a cautious approach, treating the compound as potentially hazardous.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁NO₄ | PubChem[1] |
| Molecular Weight | 327.4 g/mol | PubChem[1] |
| Appearance | Not available | |
| Solubility | Not available | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| LD₅₀ (Oral) | Not available | |
| LD₅₀ (Dermal) | Not available | |
| LD₅₀ (Inhalation) | Not available | |
| Environmental Fate | Not available |
Experimental Protocols: General Disposal Procedure for this compound Waste
The following is a generalized, step-by-step protocol for the disposal of this compound waste, including pure compound, contaminated labware, and solutions. This procedure should be adapted to comply with local, state, and federal regulations.
1. Waste Identification and Segregation:
-
All waste streams containing this compound must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to avoid potential reactions.
-
Do not mix aqueous and organic solvent waste containing this compound.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
3. Waste Collection and Containerization:
-
Solid Waste:
-
Collect pure this compound powder and contaminated solid materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the waste.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and sealable hazardous waste container.
-
The container material must be compatible with the solvent used (e.g., glass for organic solvents, high-density polyethylene for aqueous solutions).
-
Do not fill containers to more than 80% capacity to allow for expansion.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
4. Waste Labeling:
-
Clearly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of this compound in the waste.
-
The solvent(s) present in liquid waste.
-
The date of accumulation.
-
The name and contact information of the principal investigator or laboratory.
-
5. Storage:
-
Store this compound waste in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat sources and direct sunlight.
6. Disposal:
-
Arrange for the pickup and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound waste down the drain or in the regular trash.
7. Spill Cleanup:
-
In the event of a spill, immediately alert others in the area.
-
For small spills, use a chemical spill kit to absorb the material.
-
Collect the absorbed material and any contaminated debris in a sealed hazardous waste container.[2][3][5]
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team.[3]
Mandatory Visualizations
The following diagrams illustrate the recommended disposal workflow and a potential signaling pathway associated with the toxicity of related alkaloids.
References
- 1. This compound | C19H21NO4 | CID 11034782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 3. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. ehs.utk.edu [ehs.utk.edu]
Essential Safety and Operational Guidance for Handling Erysotramidine
Disclaimer: Specific safety and handling data for Erysotramidine is limited in publicly available resources. The following guidance is based on general principles for handling novel or poorly characterized chemical compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel in your institution.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Nitrile or Neoprene Gloves | Double-gloving is recommended. Check for perforations before and during use. Provides a barrier against skin contact. |
| Eyes | Chemical Safety Goggles or a Face Shield | Must provide a complete seal around the eyes. A face shield should be used in conjunction with goggles when there is a splash hazard. |
| Body | Laboratory Coat | Should be fully buttoned and made of a chemically resistant material. |
| Respiratory | Chemical Fume Hood | All handling of this compound powder or solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or aerosols. |
Operational Plan for Safe Handling
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, concentration (if in solution), and hazard symbols.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents.
3. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound within a chemical fume hood to minimize inhalation risk.
-
Use anti-static weighing paper or a weighing boat.
-
Clean all spatulas and surfaces thoroughly after use.
4. Solution Preparation and Use:
-
When dissolving this compound, add the solvent to the solid slowly to avoid splashing.
-
Clearly label all solutions with the chemical name, concentration, solvent, and date of preparation.
-
Keep containers closed when not in use.
5. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Management Workflow
In the event of a spill, a clear and immediate response is crucial. The following diagram outlines the logical workflow for managing an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
